3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYOQMBDWXWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine . Due to its specific substitution pattern, this molecule represents a versatile building block for creating targeted libraries of bioactive compounds. This document details its structural attributes, plausible synthetic routes based on established chemical principles, expected analytical characteristics, its role in drug discovery, and essential safety protocols for its handling.
Introduction and Compound Identification
The 1H-pyrazolo[3,4-b]pyridine core is an isostere of indole and indazole, and its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific placement of bromine at the C3 position and chlorine at the C4 position offers two distinct and synthetically valuable reactive handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions, respectively.
Compound Name: this compound
Molecular Formula: C₆H₃BrClN₃
Molecular Weight: 232.46 g/mol
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the latest search. This may indicate its status as a novel or non-commercial research compound. For reference, closely related isomers and parent structures are well-documented:
-
4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine: 1956385-09-3[3]
-
3-Bromo-1H-pyrazolo[3,4-b]pyridine: 68618-36-0
-
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine: 90914-41-3[4][5][6] (Note the different core structure)
The absence of a dedicated CAS number underscores the need for a robust understanding of its synthesis and characterization from first principles. From a structural standpoint, the 1H-tautomer is known to be significantly more stable than the 2H-isomer by nearly 9 kcal/mol, making it the predominant form.[7]
Synthesis Strategies and Methodologies
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached by two retrosynthetic strategies: (A) annulation of a pyridine ring onto a pre-existing pyrazole, or (B) formation of a pyrazole ring on a substituted pyridine precursor.[7] For the target molecule, building the pyridine ring onto a functionalized pyrazole is a highly plausible and controllable route.
2.1. Proposed Synthetic Protocol: A Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a powerful method for constructing the pyrazolo[3,4-b]pyridine skeleton, typically yielding a 4-hydroxy intermediate that can be readily converted to the 4-chloro derivative.[7] By starting with a pre-brominated pyrazole, the desired 3-bromo substitution can be carried into the final product.
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
2.2. Detailed Step-by-Step Methodology
Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazole
-
Rationale: The synthesis begins with the formation of a 3-aminopyrazole, a common precursor. Subsequent electrophilic bromination at the C5 position is directed by the activating amino group and is a standard procedure for functionalizing the pyrazole ring.
-
Protocol:
-
To a solution of 3-amino-1H-pyrazole in a suitable solvent like DMF or acetic acid, add N-Bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization to yield 3-amino-5-bromo-1H-pyrazole.
-
Step 2: Condensation and Cyclization to form the Pyridine Ring
-
Rationale: This step follows the classic Gould-Jacobs reaction pathway. The aminopyrazole displaces the ethoxy group of diethyl (ethoxymethylene)malonate, followed by a high-temperature intramolecular cyclization to form the pyrazolo[3,4-b]pyridinone ring system.
-
Protocol:
-
Mix 3-amino-5-bromo-1H-pyrazole with a slight excess of diethyl 2-(ethoxymethylene)malonate.
-
Heat the mixture to 120-140 °C for 2-3 hours to facilitate the initial condensation reaction.
-
Transfer the resulting intermediate to a high-boiling solvent such as Dowtherm A and heat to ~250 °C to induce thermal cyclization.
-
Cool the reaction mixture and collect the precipitated product, which is the ethyl ester of 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
Step 3: Saponification and Decarboxylation
-
Rationale: The ester and carboxylic acid groups at C5 are often synthetically cumbersome and are removed to yield the core scaffold.
-
Protocol:
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (2-4 M) and reflux for 2-4 hours to achieve saponification.
-
Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.
-
Heat the resulting slurry to induce decarboxylation, yielding 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Step 4: Chlorination of the 4-Hydroxy Group
-
Rationale: The final step involves the conversion of the hydroxyl group at C4 to a chloro group, which is a much better leaving group for subsequent nucleophilic aromatic substitution reactions.
-
Protocol:
-
Treat 3-bromo-4-hydroxy-1H-pyrazolo[3,4-b]pyridine with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.
-
Reflux the mixture for 3-5 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) and extract the final product, this compound, with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purify via silica gel chromatography.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the proposed structure and analysis of similar halogenated heterocycles.[1][8]
Table 1: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - A broad singlet for the N-H proton of the pyrazole ring (>13 ppm).- Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the protons at the C5 and C6 positions of the pyridine ring, showing characteristic ortho coupling. |
| ¹³C NMR (in DMSO-d₆) | - Signals for five aromatic carbons, with the carbon bearing the bromine (C3) and the carbon bearing the chlorine (C4) showing distinct chemical shifts influenced by the halogen atoms. The C3 signal would be expected at a lower field than in the non-brominated analogue. |
| Mass Spec (EI/ESI) | - A complex isotopic pattern for the molecular ion (M⁺) peak due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio).[9][10] This will result in a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio that is diagnostic for the presence of one Br and one Cl atom. |
| IR Spectroscopy | - A broad N-H stretching band around 3100-3300 cm⁻¹.- C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic system.- C-Cl and C-Br stretching vibrations in the fingerprint region (<800 cm⁻¹). |
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[11][12]
Derivatives of this scaffold have been identified as potent inhibitors of several important kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as highly potent and selective FGFR inhibitors.[11]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are major targets for cancer therapy. 1H-pyrazolo[3,4-b]pyridine compounds have been shown to bind to the ATP-binding site of CDKs, inhibiting their activity and inducing apoptosis in cancer cells.[13]
-
Anaplastic Lymphoma Kinase (ALK): This kinase is a driver in certain types of non-small-cell lung cancer. The pyrazolo[3,4-b]pyridine core has been used to develop inhibitors that can overcome resistance to existing therapies.[8]
-
TANK-binding kinase 1 (TBK1): TBK1 plays a key role in innate immunity signaling pathways. Potent inhibitors based on this scaffold have been discovered, showing potential for treating autoimmune diseases and cancers.[12]
The 3-bromo and 4-chloro substituents on the target molecule serve as versatile points for diversification. The C4-Cl bond is susceptible to SₙAr reactions with various nucleophiles (amines, thiols, alcohols), while the C3-Br bond is ideal for introducing diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Signaling Pathway Diagram:
Caption: Role of a pyrazolo[3,4-b]pyridine derivative as a Receptor Tyrosine Kinase inhibitor.
Safety, Handling, and Storage
Halogenated heterocyclic compounds, particularly those designed as biologically active agents, must be handled with appropriate caution.[14]
-
Hazard Assessment: This compound should be treated as acutely toxic and an irritant. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. Long-term toxicological properties have not been investigated.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. For transfers of solutions, cannula or syringe techniques under an inert atmosphere (e.g., nitrogen or argon) are recommended, especially for subsequent organometallic reactions.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry. While not currently cataloged with a CAS number, its synthesis is achievable through established, multi-step procedures. Its dual halogenation provides orthogonal handles for chemical diversification, making it an ideal starting point for the synthesis of targeted libraries aimed at discovering novel kinase inhibitors and other therapeutics. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this potent and versatile chemical entity.
References
-
Vara-Estevez, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [7][16]
-
Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 503-508. [11]
-
A2Z Chemical. (n.d.). 3-bromo-4-chloro-1h-pyrazolo[3, 4-d]pyrimidine, min 97%, 1 gram. [4]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1563. [12]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [13]
-
Choi, H. G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5491-5495. [8]
-
Sotelo, E., et al. (2002). Facile synthesis of substituted 1H-pyrazolo[3,4-b]pyridines. Tetrahedron Letters, 43(47), 8633-8635.
-
Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine.
-
Lead Sciences. (n.d.). 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine. [3]
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ChemicalBook. (n.d.). 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE. [5]
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AChemBlock. (n.d.). 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. [6]
-
Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260. [1]
- Goda, F. E., et al. (2006). Synthesis and antimicrobial activity of some new pyrazolo[3,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 14(18), 6179-6186.
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Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 1-15. [14]
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Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide. [9]
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Chemistry Step by Step. (2023). Bromo pattern in Mass Spectrometry. [Video]. YouTube. [10]
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Smith, A. M. R., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(6), 2656-2660. [15]
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physical and chemical properties of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
An In-depth Technical Guide to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core physical and chemical properties, reactivity, synthesis, and its role as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important molecular entity.
Molecular Identity and Structural Framework
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system where a pyrazole ring is fused to a pyridine ring. This scaffold is of great interest as it is a bioisostere of purine, a key component of nucleic acids, which allows it to interact with a wide range of biological targets.[1][2] The stability of the 1H-tautomer is significantly greater than the 2H-tautomer, making it the predominant form.[3][4]
The title compound, this compound, is a di-halogenated derivative. The presence of bromine and chlorine atoms at strategic positions not only influences the electronic properties of the ring system but also provides reactive handles for synthetic diversification, making it a valuable intermediate for building molecular libraries.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₃BrClN₃ | [5][6] |
| Molecular Weight | 232.47 g/mol | [5] |
| InChIKey | OGWYOQMBDWXWIL-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=C(C2=C(NN=C2N=C1)Br)Cl | [6] |
| CAS Number | Not explicitly available in searches. Related isomers include 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine (1246349-99-4) and 4-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (1956385-09-3). | [5][7] |
Physicochemical Properties
Quantitative experimental data for this compound is not widely published. The table below summarizes available information, including predicted values and data from closely related isomers to provide context. Researchers should validate these properties experimentally for their specific samples.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds like 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine, which is a solid.[5] |
| Melting Point | No data available. | For comparison, trans-3-(3-Pyridyl)acrylic acid has a melting point of 232-235 °C.[8] This is a different class of compound and is provided for context only. |
| Boiling Point | 307.6±17.0 °C (Predicted) | This is a predicted value for a related structure and should be treated with caution.[8] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol. | General solubility for heterocyclic compounds of this type. |
| pKa | 3.13±0.10 (Predicted) | This is a predicted value and indicates weak basicity.[8] |
| XlogP | 2.5 (Predicted) | Indicates moderate lipophilicity.[6] |
Spectroscopic Characterization
While specific spectra for the title compound are not available, its structure suggests key features that would be observed in standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring and the N-H proton of the pyrazole. The chemical shifts would be downfield due to the aromatic nature and the electron-withdrawing effects of the nitrogen atoms and halogens. The N-H proton is typically broad and its chemical shift is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR would display six signals corresponding to the six carbon atoms in the bicyclic system. The carbons bearing the bromine and chlorine atoms would show characteristic shifts, and their precise location could be confirmed by 2D NMR techniques.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion, which is a definitive confirmation of the elemental composition.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the reactivity of its halogen substituents. These positions serve as key anchor points for introducing molecular diversity through cross-coupling reactions.
-
Cross-Coupling Reactions: The C-Br and C-Cl bonds are susceptible to palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization. Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
-
N-H Functionalization: The pyrazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N-1 position.
The diagram below illustrates the primary sites of reactivity on the this compound scaffold.
Caption: Reactivity map for this compound.
Synthesis Strategies
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold typically involves one of two major strategies: building the pyridine ring onto a pre-existing pyrazole, or forming the pyrazole ring on a pre-existing pyridine.[3][4]
A common and effective method is the Gould-Jacobs reaction, which constructs the pyridine ring from a 3-aminopyrazole derivative.[3][4] This approach offers good control over the final substitution pattern.
The general workflow is depicted below:
Caption: Generalized synthesis workflow for the pyrazolo[3,4-b]pyridine core.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10] Its structural similarity to purine allows it to effectively target ATP-binding sites in enzymes, particularly kinases.
-
Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives have been developed as potent kinase inhibitors. For example, compounds based on this scaffold have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), which is implicated in immune response and cancer therapy.[11]
-
TRK Inhibitors: This scaffold has been successfully used to design inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in cancers driven by NTRK gene fusions.[12][13]
-
Anti-leukemic Agents: Recent studies have explored derivatives as potential anti-leukemic agents that function by inhibiting Topoisomerase IIα, an enzyme critical for DNA replication in cancer cells.[14]
The versatility of the 3-bromo-4-chloro derivative as a starting material allows for the rapid synthesis of compound libraries to explore structure-activity relationships (SAR) for these and other biological targets.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for functionalizing the 3-bromo position, leveraging its higher reactivity compared to the 4-chloro position.
Objective: To synthesize a 3-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution. The typical solvent ratio is 4:1 dioxane:water.[11]
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine.
Self-Validation: The success of the reaction is validated by LC-MS analysis showing the consumption of starting material and the appearance of a new peak with the expected mass of the product. The isotopic pattern of the product should now only show the chlorine signature. Purity is confirmed by ¹H NMR of the final product.
Safety Information
Specific hazard data for this compound is not available. However, data for the related isomer, 4-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 856859-49-9), provides a useful reference. Standard laboratory safety precautions should always be observed.
GHS Hazard Information (for 4-bromo-1H-pyrazolo[3,4-b]pyridine): [15]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
References
- New Journal of Chemistry Supporting Information. New Journal of Chemistry.
- Sigma-Aldrich. 3-Bromo-4-chloro-1H-pyrazolo 4,3-c pyridine 1246349-99-4.
- Amerigo Scientific. 3-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Sigma-Aldrich. 3-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 68618-36-0.
- ChemicalBook. 19337-97-4 | CAS DataBase.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6523. Available at: [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1481.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45789717, 4-bromo-1H-pyrazolo(3,4-b)pyridine. Available at: [Link].
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1416-1431.
- ChemicalBook. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3.
- Sigma-Aldrich. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4.
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- ChemicalBook. 3-bromo-4-chloro-1h-pyrazolo[3,4-d]pyrimidine(90914-41-3) 1 h nmr.
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- SpectraBase. 3-BROMO-1H-PYRAZOLO-[3,4-B]-PYRIDINE.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to serve as a predictive reference for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide establishes a robust, predicted spectral framework based on extensive data from structurally related pyrazolo[3,4-b]pyridine derivatives and fundamental NMR theory.[1][2][3]
Introduction to this compound and the Imperative of Spectroscopic Characterization
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for cancer therapy and agents targeting innate immunity pathways.[4][5] The specific analogue, this compound, offers multiple vectors for synthetic elaboration, making it a valuable intermediate in fragment-based drug discovery and lead optimization.[6]
Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such molecules in solution. This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure—specifically the influence of the halogen substituents—and the resulting chemical shifts and coupling patterns.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the two protons on the pyridine ring and the N-H proton of the pyrazole ring. The analysis is based on the parent pyrazolo[3,4-b]pyridine structure, with adjustments made for the strong electron-withdrawing and anisotropic effects of the bromine and chlorine substituents.[7][8]
Key Predictions:
-
H5 and H6 Protons: The pyridine ring protons, H5 and H6, will appear as a pair of doublets due to mutual ortho-coupling. The chlorine atom at C4 will exert a significant deshielding effect on the adjacent H5 proton through inductive withdrawal of electron density.[7] Consequently, the H5 signal is predicted to appear at a lower field (higher ppm) than the H6 signal.
-
N1-H Proton: The proton attached to the N1 of the pyrazole ring is expected to be a broad singlet. Its chemical shift can be highly variable and is sensitive to factors such as solvent, concentration, and temperature due to its exchangeable nature and involvement in hydrogen bonding.[2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H5 | 7.30 - 7.50 | Doublet (d) | JH5-H6 ≈ 5.0 - 5.5 | Deshielded by the adjacent electron-withdrawing chlorine atom at C4. |
| H6 | 8.60 - 8.80 | Doublet (d) | JH6-H5 ≈ 5.0 - 5.5 | Appears at a lower field typical for pyridine protons, ortho-coupled to H5. |
| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | - | Exchangeable proton; chemical shift is highly dependent on solvent and concentration. |
Note: Predictions are based on spectra acquired in DMSO-d₆, a common solvent for this class of compounds.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts are governed by the hybridization state of the carbon atoms and the electronic effects of the nitrogen atoms and halogen substituents.[9][10]
Key Predictions:
-
C3 and C4: The carbons directly bonded to the halogens, C3 (bromo) and C4 (chloro), will be significantly influenced by the "heavy atom effect" and electronegativity. The C3 signal is expected to be at a relatively higher field compared to an unsubstituted carbon due to the bromine atom. The C4 signal will be deshielded by the chlorine atom.
-
Quaternary Carbons (C3a, C7a): The two bridgehead carbons, C3a and C7a, are quaternary and will appear as sharp singlets. Their chemical shifts will be influenced by the fused ring system and adjacent heteroatoms.
-
CH Carbons (C5, C6): The protonated carbons of the pyridine ring, C5 and C6, will be readily identifiable in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. Their shifts are consistent with those observed in other pyridine-containing heterocycles.[1]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 115.0 - 120.0 | Shielded due to the direct attachment of the bromine atom. |
| C3a | 148.0 - 152.0 | Quaternary carbon at the fusion of the two rings. |
| C4 | 145.0 - 149.0 | Deshielded by the electronegative chlorine atom. |
| C5 | 118.0 - 122.0 | Protonated carbon adjacent to the chlorinated carbon. |
| C6 | 140.0 - 144.0 | Protonated carbon in the pyridine ring, influenced by the adjacent nitrogen. |
| C7a | 150.0 - 154.0 | Quaternary carbon at the fusion of the two rings, adjacent to N7. |
Note: These predictions represent typical ranges and can vary based on the solvent and experimental conditions.[10][11]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology represents a field-proven approach for the NMR analysis of novel heterocyclic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, often allowing for its observation.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve adequate signal-to-noise.
-
-
2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To confirm the H5-H6 coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the H5 and H6 protons to their directly attached carbons, C5 and C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds), which is crucial for assigning the quaternary carbons (C3, C3a, C4, C7a) based on their correlations to known protons (H5, H6, N1-H).
-
Visualization of Experimental Workflow
The logical flow of the NMR analysis, from sample preparation to final structural elucidation, can be visualized as follows:
Caption: A streamlined workflow for the comprehensive NMR analysis of novel compounds.
Structural Assignment Logic
The definitive assignment of all signals relies on the synergistic interpretation of 1D and 2D NMR data. The following diagram illustrates the key correlations used to build the structural assignment.
Caption: Key 2D NMR correlations for unambiguous structural assignment.
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By integrating established NMR principles with data from analogous structures, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The detailed experimental protocol and logical assignment workflows offer a self-validating system for researchers to confidently characterize this and other novel heterocyclic compounds. The structural insights gained from such detailed NMR analysis are indispensable for advancing drug discovery programs that utilize the versatile pyrazolo[3,4-b]pyridine scaffold.
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An In-depth Technical Guide to the Biological Activity of the Pyrazolo[3,4-b]pyridine Scaffold
This guide provides a comprehensive technical overview of the diverse biological activities associated with the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this versatile core. We will delve into its significant roles in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and mechanistic discussions.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core in Drug Discovery
The pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, combined with the presence of multiple nitrogen atoms, provides a unique three-dimensional arrangement that allows for diverse and specific interactions with various biological targets. This scaffold serves as a cornerstone for the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, kinase inhibitory, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions, which in turn modulates its biological profile.[3]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The pyrazolo[3,4-b]pyridine scaffold is a prominent feature in the design of novel anticancer agents.[4] Its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction, as well as the induction of apoptosis.
Mechanism of Action: Targeting the Engines of Cell Proliferation
A primary mechanism by which pyrazolo[3,4-b]pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Additionally, some derivatives have been found to act as topoisomerase IIα inhibitors, interfering with DNA replication and leading to cell death in rapidly dividing cancer cells.[6] The planar nature of the fused ring system allows for intercalation into DNA, further contributing to its cytotoxic effects.[6]
Key Signaling Pathways
Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by pyrazolo[3,4-b]pyridine compounds can lead to decreased cancer cell viability.
-
Ras/Raf/MEK/ERK Pathway: This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, ultimately controlling gene expression and cell proliferation.
-
NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[7]
Below is a generalized representation of a signaling pathway that can be targeted by pyrazolo[3,4-b]pyridine derivatives.
Caption: Inhibition of key cancer signaling pathways by pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocol: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
The SRB assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[3][8]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and incubate for 48-72 hours.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates four to five times with slow-running tap water and allow to air dry.[9]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]
-
Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9]
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the IC50 values of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | A-549 (Lung) | 2.9 | [10] |
| 8b | HEPG2 (Liver) | 2.6 | [10] |
| 8b | HCT-116 (Colon) | 2.3 | [10] |
| 7b | Hep G2 (Liver) | 0.0158 | [11] |
| 7b | MCF7 (Breast) | 0.0001 | [11] |
| 57 | HepG2 (Liver) | 3.11-4.91 | [1] |
| 58 | HeLa (Cervical) | 4.06-4.24 | [1] |
| C03 | Km-12 (Colon) | 0.304 | [12][13] |
| 9a | WI-38 (Normal) | 26.44 | [14] |
| 14g | WI-38 (Normal) | 21.81 | [14] |
Kinase Inhibition: A Targeted Therapeutic Strategy
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[5][15] The nitrogen atoms in the pyrazole ring form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor.
Targeted Kinases and Their Therapeutic Implications
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine-based TRK inhibitors have shown significant promise in treating these cancers.[12][13][16]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are found in a subset of non-small cell lung cancers. Derivatives of this scaffold have been developed to overcome resistance to existing ALK inhibitors.[17]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. Pyrazolo[3,4-b]pyridines have been designed as potent CDK inhibitors.[14][18]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is involved in innate immunity and has been implicated in certain cancers. Novel pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[19][20]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular method for measuring kinase activity in a high-throughput format.
Methodology:
-
Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate, and the pyrazolo[3,4-b]pyridine inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After another incubation period, read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm and 620 nm and determine the IC50 values.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [12][13] |
| 10d | ALK-wt | 69 | [17] |
| 10d | ALK-L1196M | 19 | [17] |
| 9a | CDK2 | 1630 | [14] |
| 14g | CDK2 | 460 | [14] |
| 9a | CDK9 | 262 | [14] |
| 14g | CDK9 | 801 | [14] |
| 15y | TBK1 | 0.2 | [19][20] |
| 4 | CDK5 | 410 | [20] |
| 4 | GSK-3 | 1500 | [20] |
Antimicrobial Activity: Combating Infectious Diseases
Pyrazolo[3,4-b]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][21]
Experimental Protocol: Antimicrobial Susceptibility Testing
Agar Well Diffusion Method:
-
Inoculum Preparation: Prepare a standardized microbial inoculum.
-
Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the pyrazolo[3,4-b]pyridine derivative to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[22]
Broth Macrodilution Method (for Minimum Inhibitory Concentration - MIC):
-
Serial Dilutions: Prepare serial dilutions of the test compound in a liquid growth medium in test tubes.
-
Inoculation: Inoculate each tube with a standardized microbial suspension.
-
Incubation: Incubate the tubes under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
Data Presentation: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7b | Fusarium oxysporum | 0.98 | [11] |
| Generic | Staphylococcus aureus | 0.12-62.5 | [11] |
| Generic | Bacillus subtilis | 0.12-62.5 | [11] |
| 24 | S. aureus | 0.25 | [23] |
| 27 | S. aureus | 0.25 | [23] |
| 24 | K. pneumoniae | 0.5 | [23] |
| 27 | K. pneumoniae | 0.5 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[3,4-b]pyridine derivatives have shown potential as anti-inflammatory agents.[2]
Mechanism of Action: Targeting Key Inflammatory Mediators
-
Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit COX-2.[24]
-
Nitric Oxide (NO) Scavenging: Overproduction of nitric oxide is associated with inflammation. Certain derivatives can scavenge nitric oxide radicals.[12]
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Fluorometric):
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test compound, and the reaction mix.
-
Initiation: Start the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically (Ex/Em = 535/587 nm).[5]
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value.[5]
Nitric Oxide Radical Scavenging Assay:
-
Reaction Mixture: Mix sodium nitroprusside solution with the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at room temperature.
-
Griess Reagent: Add Griess reagent to the mixture.[25]
-
Absorbance Reading: Measure the absorbance at 546 nm.[1]
-
Calculation: Calculate the percentage of nitric oxide scavenging activity.[1]
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic model for evaluating acute inflammation.
Procedure:
-
Compound Administration: Administer the test compound to rodents orally or intraperitoneally.
-
Carrageenan Injection: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.[26]
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.[27]
-
Data Analysis: Calculate the percentage of edema inhibition compared to the control group.[27]
Antiviral Activity: A Potential New Frontier
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antiviral properties.[2][28]
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[3][8][11]
Methodology:
-
Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus-Compound Incubation: Incubate a known amount of virus with varying concentrations of the test compound.
-
Infection: Add the virus-compound mixture to the cell monolayer and allow for viral adsorption.
-
Overlay: Cover the cells with a semi-solid overlay medium (e.g., agarose) to restrict viral spread.[3]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells and count the number of plaques.[11]
-
Data Analysis: Calculate the percentage of plaque reduction and determine the IC50 value.[11]
Conclusion: A Scaffold with Enduring Promise
The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic accessibility, ensures its continued prominence in medicinal chemistry research. This guide has provided a comprehensive overview of its key applications, supported by detailed experimental methodologies, to aid researchers in their exploration of this remarkable heterocyclic system.
References
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(5), 1887-1897. Available at: [Link]
-
Al-Omary, F. A., et al. (2018). Synthesis, characterization, antimicrobial and antiproliferative profile of novel pyrazolo[3,4-b]pyridine derivatives. Molecules, 23(11), 2886. Available at: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
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The Pivotal Role of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the 1H-pyrazolo[3,4-b]pyridine core. We will delve into its synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern its biological activity. This document is designed to serve as a practical resource, blending established knowledge with actionable insights for the design and development of novel therapeutics based on this privileged scaffold.
Introduction: The Rise of a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4][5] This scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets by presenting a diverse array of substituents in a specific three-dimensional orientation. The core structure features a fusion of a pyrazole and a pyridine ring, and it exists in two primary tautomeric forms: the 1H- and 2H-isomers.[1][2][3][4][5] Notably, the 1H-pyrazolo[3,4-b]pyridine isomer has been the subject of extensive investigation, with a vast number of derivatives synthesized and evaluated for their therapeutic potential.[1][2][3][4][5]
The significance of this scaffold is underscored by the numerous compounds that have entered various stages of drug development, including experimental, investigational, and approved drugs.[6] The wide-ranging pharmacological activities of 1H-pyrazolo[3,4-b]pyridine derivatives include potent inhibition of various protein kinases, modulation of metabolic pathways, and antimicrobial and antiparasitic effects.[7][8][9][10][11][12][13][14] This guide will explore the key attributes of this scaffold that make it a cornerstone in the design of novel therapeutic agents.
Synthetic Strategies: Building the Core
The construction of the 1H-pyrazolo[3,4-b]pyridine core is a critical step in the development of new drug candidates. The synthetic approaches can be broadly categorized into two main strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the annulation of the pyrazole ring onto a pyridine precursor.[1][6]
Strategy 1: Pyridine Ring Formation from a Pyrazole Precursor
This is a widely employed strategy that often utilizes aminopyrazole derivatives as the key starting material. A classic and versatile method is the Gould-Jacobs reaction, where a 3-aminopyrazole is reacted with a diethyl 2-(ethoxymethylene)malonate or a similar reagent to construct the pyridine ring.[6] This approach allows for the introduction of various substituents on the pyrazole ring prior to the pyridine ring formation, enabling the exploration of structure-activity relationships.
Generalized Experimental Protocol: Gould-Jacobs Reaction for 1H-Pyrazolo[3,4-b]pyridine Synthesis
-
Step 1: Condensation. A substituted 3-aminopyrazole (1 equivalent) is mixed with diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) in a suitable high-boiling solvent such as diphenyl ether.
-
Step 2: Thermal Cyclization. The reaction mixture is heated to a high temperature (typically 240-260 °C) for a specific duration (e.g., 30-60 minutes), during which the intermediate undergoes cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Step 3: Saponification. The resulting ester is then saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.
-
Step 4: Decarboxylation. The carboxylic acid is subsequently decarboxylated by heating to afford the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
-
Step 5: Chlorination. The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride, providing a key intermediate for further functionalization via nucleophilic substitution reactions.
Strategy 2: Pyrazole Ring Formation from a Pyridine Precursor
Alternatively, the pyrazole ring can be constructed onto a functionalized pyridine ring. This approach often involves the condensation of a hydrazine derivative with a pyridine precursor containing suitable functional groups, such as a β-ketoester or a dicarbonyl equivalent, at the 2- and 3-positions.
Illustrative Synthetic Workflow
Caption: General synthetic strategies for 1H-pyrazolo[3,4-b]pyridines.
Therapeutic Applications and Structure-Activity Relationships
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is evident from its wide array of therapeutic applications. The following sections will detail its role in key disease areas and the crucial structure-activity relationships (SAR) that drive potency and selectivity.
Kinase Inhibition: A Dominant Role in Oncology
The 1H-pyrazolo[3,4-b]pyridine core has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Dysregulation of FGFR signaling is implicated in various cancers.[7][15] A series of novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[7][15] The SAR studies revealed several key insights:
-
The N(1)-H of the pyrazolopyridine moiety is crucial for activity , likely participating in hydrogen bonding interactions within the FGFR1 kinase domain. N-methylation of this position leads to a complete loss of enzymatic activity.[7][15]
-
Substitution at the 6-position of the pyrazolopyridine core with a 2,6-dichloro-3,5-dimethoxyphenyl group was found to be critical for high potency and selectivity against FGFR over other kinases like VEGFR2.[7][15]
-
A scaffold hopping strategy from known FGFR inhibitors like AZD4547 led to the design of these potent 1H-pyrazolo[3,4-b]pyridine derivatives.[7]
Table 1: In Vitro Activity of Representative 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4a | 2.3 ± 0.4 | 3.1 ± 0.5 | 4.5 ± 0.6 |
| 7n | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| NVP-BGJ398 | 0.9 | 1.4 | 1.0 |
Data synthesized from publicly available research.[7][15]
FGFR Signaling Pathway Inhibition
Caption: Inhibition of FGFR signaling by 1H-pyrazolo[3,4-b]pyridine derivatives.
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. 1H-Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of CDK1 and CDK2.[8][9]
-
The 1H-pyrazolo[3,4-b]pyridine scaffold acts as an ATP-competitive inhibitor, binding to the ATP purine binding site of CDKs.[8][9]
-
Hydrogen bonding interactions with the protein backbone, particularly with Leu83, are crucial for binding.[8][9]
-
Structure-activity studies have shown that substitution with a 2,6-difluorophenyl group is critical for potent inhibitory activity.[9]
TBK1 is a key kinase in the innate immune response and has emerged as a target in both immunology and oncology.[11][16] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[11][16]
-
Through rational drug design and optimization, compounds with nanomolar potency against TBK1 have been identified.[11]
-
These inhibitors have been shown to effectively suppress TBK1 downstream signaling in cellular assays.[11][16]
Metabolic Modulation
Beyond oncology, 1H-pyrazolo[3,4-b]pyridines have shown promise in modulating key metabolic pathways.
AMPK is a central regulator of cellular energy homeostasis, making it an attractive target for metabolic diseases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as AMPK activators.[12]
-
SAR studies have highlighted the importance of an exposed pyrazole N-H and para substitution on a diphenyl group for potent activation.[12]
-
Molecular modeling suggests that these compounds form important hydrogen bond interactions with key residues in the AMPK binding site.[12]
PPARα is a nuclear receptor that plays a critical role in lipid metabolism, and its agonists are used to treat dyslipidemia. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent PPARα agonists.[10]
-
The core scaffold serves as the foundation for this class of agonists.
-
Key pharmacophoric features include a carboxylic acid group for anchoring in the ligand-binding pocket and a substituted aromatic ring system that occupies a hydrophobic pocket.[10]
Table 2: SAR of Substituents at the N-1 Position of the Pyrazolopyridine Core for hPPARα Agonism
| Compound ID | R1 Substituent | hPPARα EC50 (nM) |
| 1a | Methyl | 120 |
| 1b | Ethyl | 85 |
| 1c | Isopropyl | 60 |
| 1d | Cyclopentyl | 45 |
| 1e | Phenyl | 25 |
Data synthesized from publicly available research.[10]
Other Therapeutic Areas
The therapeutic potential of 1H-pyrazolo[3,4-b]pyridines extends to infectious diseases and other conditions.
Leishmaniasis is a parasitic disease with limited treatment options. Three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and shown to possess promising antileishmanial activity against Leishmania amazonensis.[13]
-
The most active compounds featured a 3'-diethylaminomethyl substitution.[13]
-
Quantitative structure-activity relationship (QSAR) studies indicated that hydrophobic and steric parameters are significant contributors to the biological activity.[13]
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been reported to exhibit a range of other pharmacological activities, including antidepressant, antiviral, antifungal, and antioxidant effects.[14]
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be decorated with a wide range of substituents have enabled the development of potent and selective modulators of various biological targets. The extensive research into its application as kinase inhibitors, metabolic modulators, and anti-infective agents highlights the broad therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the continued exploration of novel substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. The application of modern drug discovery techniques, such as structure-based drug design and computational modeling, will undoubtedly accelerate the development of new 1H-pyrazolo[3,4-b]pyridine-based therapeutics. The versatility of this scaffold ensures that it will remain a valuable tool in the armamentarium of medicinal chemists for years to come.
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A Technical Guide to Substituted 1H-Pyrazolo[3,4-b]pyridines: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purine bases. This structural similarity has made it a focal point for the design and synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of substituted 1H-pyrazolo[3,4-b]pyridine derivatives. We will explore the diverse synthetic methodologies for constructing this bicyclic system, delve into its wide-ranging pharmacological activities, and provide detailed experimental protocols for a representative synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyridine ring. This scaffold is of significant interest to medicinal chemists due to its structural analogy to endogenous purines, such as adenine and guanine. This mimicry allows molecules containing this core to interact with a wide array of biological targets, including kinases, topoisomerases, and other enzymes involved in critical cellular processes.
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in the ability to introduce a variety of substituents at several positions (N1, C3, C4, C5, and C6), allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine structures have been reported, highlighting the extensive exploration of this chemical space.[1][2][3] The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908.[1]
This guide will provide a detailed exploration of the synthetic routes to access this important scaffold and a comprehensive overview of its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Strategies for the Construction of the 1H-Pyrazolo[3,4-b]pyridine Ring System
The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: the formation of the pyridine ring onto a pre-existing pyrazole, and the formation of the pyrazole ring onto a pre-existing pyridine.[1]
Pyridine Ring Formation from Pyrazole Precursors
This is a widely employed strategy that typically starts with a substituted 5-aminopyrazole. The pyridine ring is then constructed through condensation with a 1,3-dicarbonyl compound or its equivalent.
A classic and versatile method is the Friedländer Annulation , which involves the condensation of a 5-aminopyrazole with a β-ketoester or a 1,3-diketone. This reaction is often catalyzed by acids or bases and proceeds through an initial condensation followed by a cyclization and dehydration sequence.
Diagram: Generalized Friedländer Annulation for 1H-Pyrazolo[3,4-b]pyridine Synthesis
Caption: A simplified workflow of the Friedländer Annulation.
Pyrazole Ring Formation from Pyridine Precursors
An alternative approach involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. This is often achieved by utilizing a substituted 2-chloronicotinonitrile or a related derivative. The pyrazole ring is then formed by reaction with hydrazine or a substituted hydrazine.
Diagram: Pyrazole Ring Formation from a Pyridine Precursor
Caption: General scheme for pyrazole ring formation on a pyridine core.
Multi-Component Reactions (MCRs)
More recently, multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of highly substituted 1H-pyrazolo[3,4-b]pyridines. These reactions involve the one-pot combination of three or more starting materials to generate complex products in a single step, often with high atom economy and procedural simplicity.
Biological Activities and Therapeutic Applications
The structural similarity of the 1H-pyrazolo[3,4-b]pyridine scaffold to purine bases has led to its exploration against a wide range of biological targets.
Anticancer Activity
A significant body of research has focused on the development of 1H-pyrazolo[3,4-b]pyridine derivatives as anticancer agents.[4][5] These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.
-
Kinase Inhibition: Many 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer. This includes:
-
Fibroblast Growth Factor Receptor (FGFR) Kinase: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in xenograft models.[6]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: Substituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated as TRK inhibitors, with some compounds showing promising activity against cancer cell proliferation.[7]
-
TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, a kinase involved in innate immunity and oncogenesis.[8]
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Certain 6-heteroaryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: 4-substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as a new class of CDK2 inhibitors.[9]
-
-
Topoisomerase IIα Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[10][11] These compounds induce DNA damage and apoptosis in cancer cells.[11]
The following table summarizes the anticancer activities of selected 1H-pyrazolo[3,4-b]pyridine derivatives.
| Compound Class | Target | Key Findings | Reference |
| 3-Aryl-5-arylamino derivatives | DYRK1A/1B | Excellent DYRK1B inhibitory activity with IC50 values in the nanomolar range. | [10] |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | FGFR Kinase | Potent and selective inhibition of FGFR1-3, with in vivo antitumor activity. | [6] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | IC50 value of 56 nM and inhibition of cancer cell proliferation. | [7] |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TBK1 | Potent inhibition with an IC50 value of 0.2 nM. | [8] |
| Pyrazolo[3,4-b]pyridine derivatives | Topoisomerase IIα | Potent antiproliferative activity and significant inhibition of DNA relaxation. | [11] |
Antimicrobial Activity
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also demonstrated promising activity against a range of microbial pathogens.[5] Their mechanism of action in this context is still under investigation but is thought to involve the inhibition of essential microbial enzymes.
Other Biological Activities
Beyond anticancer and antimicrobial applications, the 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for a variety of other therapeutic uses, including as:
-
Anti-inflammatory agents[9]
-
Analgesics[9]
-
Antidepressants[4]
-
Antiviral agents[4]
-
Antifungal agents[4]
-
Antioxidants[4]
Experimental Protocol: Synthesis of a Representative 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine
This section provides a detailed, step-by-step methodology for the synthesis of a 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine derivative, adapted from a published procedure.[12]
Step 1: Synthesis of 1,6-Disubstituted Pyrazolo[3,4-b]pyridin-4-one
-
Reactants: A suitable arylhydrazine and a 4-cyano-5-oxohexanoate derivative.
-
Procedure: a. Dissolve the arylhydrazine in an appropriate solvent (e.g., ethanol). b. Add the 4-cyano-5-oxohexanoate derivative to the solution. c. Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Collect the precipitated product by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
Step 2: Synthesis of the Target 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine
-
Reactants: The 1,6-disubstituted pyrazolo[3,4-b]pyridin-4-one from Step 1 and a suitable alkylating or arylating agent.
-
Procedure: a. Suspend the pyrazolo[3,4-b]pyridin-4-one in a suitable solvent (e.g., anhydrous N,N-dimethylformamide). b. Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes. c. Add the alkylating or arylating agent (e.g., an alkyl halide) dropwise and allow the reaction to proceed at room temperature overnight. d. Quench the reaction by the slow addition of water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly attractive framework in the field of medicinal chemistry. Its synthetic accessibility and the ability to introduce a wide range of substituents have enabled the development of numerous derivatives with potent and diverse biological activities. The success of these compounds as kinase and topoisomerase inhibitors in preclinical studies highlights their significant potential for the development of novel anticancer therapies.
Future research in this area will likely focus on the design and synthesis of more selective and potent inhibitors for specific biological targets. The use of computational modeling and structure-based drug design will be instrumental in guiding these efforts. Furthermore, the exploration of novel synthetic methodologies, such as flow chemistry and photocatalysis, could provide more efficient and sustainable routes to this important class of compounds. The continued investigation of the 1H-pyrazolo[3,4-b]pyridine scaffold holds great promise for the discovery of new and effective therapeutic agents to address a range of unmet medical needs.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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OUCI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
ACS Medicinal Chemistry Letters. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]
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PubMed. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
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ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
ResearchGate. (n.d.). 1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
PubMed Central. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
PubMed Central. (n.d.). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridines
Abstract
The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," leading to the development of numerous potent and selective therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the ever-expanding biomedical applications of this remarkable class of compounds. We will explore the key chemical insights that have driven its development and provide practical, field-proven protocols for its synthesis, all grounded in authoritative scientific literature.
Introduction: The Genesis of a Versatile Heterocycle
The story of pyrazolo[3,4-b]pyridines begins over a century ago. These bicyclic heterocyclic compounds are formed by the fusion of a pyrazole and a pyridine ring, giving rise to five possible congeners.[1] The two principal isomeric structures are the 1H-pyrazolo[3,4-b]pyridines and the 2H-pyrazolo[3,4-b]pyridines. Computational studies have demonstrated the greater stability of the 1H-tautomer by a significant energy difference, which is why it is the more predominantly studied isomer.[1]
The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine. However, it was the subsequent development of more versatile and efficient synthetic routes that truly unlocked the potential of this scaffold, paving the way for its widespread investigation in drug discovery.
The significance of the pyrazolo[3,4-b]pyridine core lies in its ability to act as a versatile template for molecular design. The pyrazole moiety serves as an excellent hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with biological targets.[2][3] This combination of features allows for the creation of libraries of compounds with diverse pharmacological activities.
The Architectural Blueprint: Evolution of Synthetic Methodologies
The construction of the pyrazolo[3,4-b]pyridine scaffold has been approached from two main retrosynthetic perspectives: annelating a pyrazole ring onto a pre-existing pyridine or, more commonly, constructing a pyridine ring onto a pyrazole precursor.
Building upon a Pyrazole Foundation: The Dominant Strategy
The most prevalent and versatile approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. This strategy offers a high degree of flexibility in introducing substituents onto the pyridine portion of the final molecule.
A generalized reaction mechanism for this approach is depicted below. The reaction typically proceeds via a Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the aromatic pyrazolo[3,4-b]pyridine core.[1] When a non-symmetrical 1,3-dicarbonyl compound is used, the potential for forming two regioisomers exists, with the product distribution being governed by the relative electrophilicity of the two carbonyl groups.[1]
Diagram: General Synthesis from 5-Aminopyrazole
Caption: Generalized synthetic pathway to pyrazolo[3,4-b]pyridines.
Recent advancements in synthetic methodologies have focused on improving efficiency, yields, and environmental friendliness. These include the use of metal catalysts, nanocatalysts, microwave-assisted synthesis, and multicomponent reactions under green chemistry conditions.[4][5]
Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines, adapted from a reported procedure.[6]
Objective: To synthesize a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via the cyclization of an α,β-unsaturated ketone and 5-amino-1-phenylpyrazole.
Materials:
-
α,β-unsaturated ketone (e.g., 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one) (0.5 mmol)
-
5-amino-1-phenylpyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl₃)
-
Water
Procedure:
-
In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
-
Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the reaction mixture at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl₃.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
Characterization: The formation of the pyrazolo[3,4-b]pyridine ring can be confirmed by the appearance of characteristic chemical shifts in ¹H NMR spectroscopy for the protons at the H-3 and H-5 positions of the pyridine and pyrazole moieties, respectively.[6]
A Scaffold for Therapeutic Innovation: Biomedical Applications
The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with a particularly significant impact in the field of oncology.[4][5] Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][7]
Kinase Inhibition: A Dominant Theme in Drug Discovery
A major focus of research on pyrazolo[3,4-b]pyridines has been their development as kinase inhibitors.[4] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine core serves as an excellent ATP-competitive scaffold, fitting into the ATP-binding pocket of various kinases and inhibiting their activity.
Table 1: Prominent Kinase Targets of Pyrazolo[3,4-b]pyridine Derivatives
| Kinase Target | Therapeutic Area | Representative Compound(s) | Key Findings |
| FGFR | Cancer | Novel 1H-pyrazolo[3,4-b]pyridine derivatives | Potent and selective inhibitors with in vitro and in vivo antitumor activities.[8] |
| CDK1/CDK2 | Cancer | SQ-67563 | Potent, selective inhibitor that blocks cell cycle progression and induces apoptosis.[9][10] |
| TRK | Cancer | C03 | Pan-TRK inhibitor with nanomolar potency and good plasma stability.[2][3][11] |
| TBK1 | Cancer, Inflammation | 15y | Potent inhibitor with an IC₅₀ value of 0.2 nM and good selectivity.[12] |
| Mps1 | Cancer | Compound 31 | Strong kinase inhibitory potency with an IC₅₀ value of 2.596 nM.[13] |
Diagram: Mechanism of Action as Kinase Inhibitors
Caption: Competitive inhibition of kinase activity by pyrazolo[3,4-b]pyridines.
Beyond Kinases: Expanding Therapeutic Horizons
The therapeutic potential of pyrazolo[3,4-b]pyridines extends beyond kinase inhibition. Recent studies have highlighted their efficacy as:
-
Topoisomerase IIα Inhibitors: Certain derivatives have been shown to inhibit the DNA relaxation activity of topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.[14]
-
Anti-Alzheimer's Agents: The scaffold is being explored for the development of multi-target agents for Alzheimer's disease.[4]
-
Antimicrobial and Antiviral Agents: Various derivatives have demonstrated promising activity against a range of microbial and viral pathogens.[4][5]
Future Perspectives and Conclusion
The journey of pyrazolo[3,4-b]pyridines from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of synthetic chemistry and medicinal insight. The scaffold's inherent versatility, coupled with the continuous evolution of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics.
Future research will likely focus on:
-
The development of more selective and potent inhibitors for specific biological targets.
-
The exploration of novel therapeutic areas beyond oncology.
-
The application of green and sustainable synthetic approaches.
References
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Al-TJE, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]
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Nagy, V., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(23), 7167. [Link]
-
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]
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Norman, B. H., et al. (2000). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 10(18), 2159-2162. [Link]
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Misra, R. N., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(1), 233-237. [Link]
-
Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]
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Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1371. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
-
Shuvalov, V. Y., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Chemistry of Heterocyclic Compounds, 59(11-12), 835-845. [Link]
-
El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
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Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
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Methodological & Application
Application Note: A Reliable Synthetic Protocol for 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural features and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides crucial handles for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, a key building block for the development of novel therapeutics.
Synthetic Strategy: The Gould-Jacobs Approach
The synthesis of the target molecule is achieved through a robust and well-established two-step sequence based on the Gould-Jacobs reaction. This classical method for the formation of quinoline and related heterocyclic systems has been successfully adapted for the synthesis of 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines.[1] The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Our strategy commences with the condensation of commercially available 3-bromo-5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via a nucleophilic attack of the amino group of the pyrazole onto the electron-deficient double bond of the malonate derivative, leading to the formation of a stable enamine intermediate. The subsequent thermal cyclization of this intermediate, driven by the elimination of ethanol, furnishes the 4-hydroxy-3-bromo-1H-pyrazolo[3,4-b]pyridine core. The final and critical step involves the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to yield the desired this compound. This chlorination step is crucial as it introduces a versatile leaving group at the 4-position, facilitating subsequent nucleophilic substitution or cross-coupling reactions.
Experimental Protocol
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 3-bromo-5-aminopyrazole | ≥97% | Commercially Available |
| Diethyl 2-(ethoxymethylene)malonate | ≥98% | Commercially Available |
| Diphenyl ether | ≥99% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
| Rotary evaporator | - | Standard laboratory equipment |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| ¹H and ¹³C NMR spectrometer | 400 MHz or higher | Standard laboratory equipment |
| Mass spectrometer | ESI or equivalent | Standard laboratory equipment |
Step 1: Synthesis of 4-hydroxy-3-bromo-1H-pyrazolo[3,4-b]pyridine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-aminopyrazole (5.0 g, 28.4 mmol) and diethyl 2-(ethoxymethylene)malonate (6.14 g, 28.4 mmol).
-
Heat the reaction mixture with stirring at 120 °C for 2 hours. Monitor the progress of the reaction by TLC (ethyl acetate/hexanes, 1:1).
-
After the initial condensation is complete, add diphenyl ether (30 mL) to the reaction mixture.
-
Increase the temperature to 250 °C and maintain for 1 hour to effect cyclization. The product will precipitate out of the hot solution.
-
Allow the reaction mixture to cool to room temperature.
-
Add hexanes (50 mL) to the solidified mixture and break up the solid with a spatula.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Dry the solid under vacuum to afford 4-hydroxy-3-bromo-1H-pyrazolo[3,4-b]pyridine as an off-white solid. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
Caption: Workflow for the chlorination of the pyrazolopyridinone intermediate.
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 4-hydroxy-3-bromo-1H-pyrazolo[3,4-b]pyridine (4.0 g, 17.5 mmol) from Step 1 in phosphorus oxychloride (POCl₃, 25 mL).
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (100 g) in a beaker with stirring. Caution: This is an exothermic reaction.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield |
| 4-hydroxy-3-bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃O | 214.02 | Off-white solid | 80-90% |
| This compound | C₆H₃BrClN₃ | 232.47 | White to pale yellow solid | 70-85% |
Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (br s, 1H, NH), 8.55 (d, J = 5.0 Hz, 1H, H-6), 7.50 (d, J = 5.0 Hz, 1H, H-5).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 151.0, 148.5, 145.2, 130.8, 118.5, 115.6.
-
Mass Spectrometry (ESI): m/z calculated for C₆H₄BrClN₃ [M+H]⁺: 231.94, found: 231.9.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors. The Gould-Jacobs reaction is a well-documented and high-yielding transformation for the construction of the pyrazolo[3,4-b]pyridine core.[1] The progress of each step can be conveniently monitored by thin-layer chromatography, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The purification of the final product via flash column chromatography ensures high purity, which can be readily confirmed by standard analytical techniques such as NMR and mass spectrometry. The expected spectral data provided serve as a benchmark for verifying the identity and purity of the synthesized this compound.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described method is scalable and utilizes readily available starting materials and reagents. The resulting product is a valuable building block for the synthesis of diverse libraries of pyrazolo[3,4-b]pyridine derivatives for applications in drug discovery and development.
References
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of therapeutic potential, including applications as kinase inhibitors and anti-cancer agents.[3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[4][5][6]
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction applied to 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds, which allows for regioselective functionalization. The carbon-bromine bond, with its lower bond dissociation energy, is more susceptible to oxidative addition by the palladium catalyst, making it the preferred site for initial coupling.[7] This inherent selectivity provides a robust strategy for the synthesis of novel 3-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, which can serve as versatile intermediates for further chemical elaboration.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-determining step.[11] The palladium inserts itself into the carbon-halogen bond, resulting in a square-planar palladium(II) complex.[9] For the this compound substrate, the oxidative addition will preferentially occur at the more reactive C-Br bond.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[11] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The halide on the palladium complex is replaced by the aryl group from the boronate.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired biaryl product.[8][10] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, and it is advisable to degas solvents prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the palladium catalyst and, if necessary, the ligand to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous and degassed organic solvent (e.g., 5 mL of 1,4-dioxane) and, if applicable, degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling at the 3-position of the pyrazolo[3,4-b]pyridine core.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 88-96 |
| 4 | 2-Pyridylboronic acid | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
Yields are based on isolated product after purification and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Field-Proven Insights
Low Yield or Incomplete Reaction:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere and with degassed solvents. The presence of oxygen can lead to the formation of inactive palladium oxides. Some nitrogen-containing heterocycles can act as ligands and poison the catalyst.[2][13][14] Increasing the catalyst or ligand loading may be beneficial.
-
Inefficient Transmetalation: The choice of base is critical.[15] For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. The addition of water to the solvent system can sometimes facilitate the transmetalation step.
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[13] Using anhydrous conditions and a non-protic solvent can mitigate this side reaction. The use of boronic esters, such as pinacol esters, can also improve stability.[9]
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Lowering the reaction temperature or using a more active catalyst system to shorten the reaction time can minimize this.
-
Reaction at the C-Cl bond: While the C-Br bond is significantly more reactive, some coupling at the C-Cl position may occur under harsh conditions (e.g., high temperatures, highly active catalysts). Careful control of reaction time and temperature is crucial for selectivity. For challenging substrates, a milder catalyst system may be preferable.[16]
Challenges with Nitrogen-Containing Heterocycles:
-
Nitrogen atoms in the substrate or coupling partner can coordinate to the palladium center, inhibiting catalytic activity.[2][13][17][18] The use of bulky, electron-rich phosphine ligands can often overcome this inhibition by promoting the desired catalytic cycle.[4][8]
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the regioselective functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide variety of 3-aryl-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives can be synthesized in high yields. These compounds are valuable building blocks for the discovery of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Exploring Catalyst Options: Suzuki Coupling with Palladium. (n.d.). Retrieved January 16, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 16, 2026, from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved January 16, 2026, from [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Base-Free Suzuki-Miyaura Coupling. (2018, November 6). ChemistryViews. Retrieved January 16, 2026, from [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved January 16, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved January 16, 2026, from [Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (2023, March 22). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022, October 18). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 16, 2026, from [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved January 16, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). Organic Letters - ACS Publications. Retrieved January 16, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. Retrieved January 16, 2026, from [Link]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics - ACS Publications. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols: Mastering the Buchwald-Hartwig Amination for the Pyrazolo[3,4-b]pyridine Core
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold and C-N Bond Formation
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial interest in drug discovery, demonstrating efficacy as kinase inhibitors, anti-cancer agents, and modulators of various biological pathways. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the most crucial transformations is the formation of carbon-nitrogen (C-N) bonds, which allows for the introduction of diverse amine-containing moieties that can engage in key interactions with biological targets.
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This methodology has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope. For the electron-deficient and potentially coordinating pyrazolo[3,4-b]pyridine system, the application of Buchwald-Hartwig amination requires careful consideration of reaction parameters to achieve high efficiency and avoid common pitfalls.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the Buchwald-Hartwig amination of the pyrazolo[3,4-b]pyridine core. We will delve into the mechanistic underpinnings of the reaction, explore the selection of optimal catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol to empower the successful synthesis of novel pyrazolo[3,4-b]pyridine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is crucial for rational troubleshooting and optimization.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
-
Halo-pyrazolo[3,4-b]pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., rac-BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (in a glovebox if possible).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas three times.
-
-
Addition of Reagents:
-
Add the amine (1.2-1.5 equiv) via syringe if it is a liquid, or as a solid if it is not volatile.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyrazolo[3,4-b]pyridine.
-
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use properly degassed solvents. The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust ligand may be necessary.
-
Inactive Catalyst: Use a fresh palladium precursor and ligand. Pre-catalysts can often improve reproducibility.
-
Insufficient Base Strength: For less reactive amines, a stronger base like LiHMDS might be required.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can compete with the desired amination. It is often promoted by moisture or impurities. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of the Amine: This can occur at high temperatures. Optimizing the reaction temperature and time is important.
-
-
Substrate Scope:
-
The reactivity of the halo-pyrazolo[3,4-b]pyridine will follow the general trend: I > Br > Cl. Chloro-substituted substrates will likely require more active catalyst systems (e.g., using a bulky biarylphosphine ligand) and higher temperatures.
-
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis and functionalization of the medicinally important pyrazolo[3,4-b]pyridine scaffold. A thorough understanding of the interplay between the palladium precursor, ligand, base, and solvent is critical for achieving high yields and overcoming the challenges associated with this electron-deficient heterocyclic system. By starting with the conditions outlined in this guide and systematically optimizing the key parameters, researchers can confidently and efficiently access a wide array of novel N-substituted pyrazolo[3,4-b]pyridine derivatives, accelerating the discovery of new therapeutic agents.
References
- Alam, R. M., & Keating, J. J. (2021). An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. The Journal of Organic Chemistry, 86(18), 12536–12549.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate. Retrieved from [Link]
-
Alam, R. M., & Keating, J. J. (2021). An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. University College Cork. Retrieved from [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35061.
- Sato, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.
-
Palladium-catalyzed regioselective direct C H arylation of pyrazolo[3,4- d ]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2009). PubMed. Retrieved from [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. Retrieved from [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (2024). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved from [Link]
-
General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. (2021). Thieme Chemistry. Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1756-1767.
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). PubMed. Retrieved from [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2019). MDPI. Retrieved from [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560.
Application Note & Protocol: Design and Synthesis of Novel TRK Inhibitors Based on the Pyrazolo[3,4-b]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting TRK Fusion Cancers
Tropomyosin receptor kinases (TRKs), a family comprising TRKA, TRKB, and TRKC, are essential for the development and function of the nervous system.[1] However, chromosomal rearrangements can lead to fusions of the neurotrophic receptor tyrosine kinase (NTRK) genes (NTRK1, NTRK2, NTRK3) with various partners.[1][2] These fusion events result in the expression of chimeric TRK proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide array of adult and pediatric cancers.[1][2]
The clinical success of first-generation TRK inhibitors like Larotrectinib and Entrectinib, which have demonstrated high response rates in patients with NTRK fusion-positive tumors, has validated TRK as a significant therapeutic target.[1][2][3] The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its role in developing various kinase inhibitors.[4][5][6] Its structural features make it an excellent starting point for designing potent and selective ATP-competitive inhibitors. This guide provides a detailed overview of the design principles, synthesis, and biological evaluation of novel TRK inhibitors based on this versatile scaffold.
Part I: Design Principles & Structure-Activity Relationships (SAR)
The design of pyrazolo[3,4-b]pyridine-based TRK inhibitors is a rational, structure-guided process. The core scaffold effectively mimics the adenine moiety of ATP, anchoring the inhibitor in the kinase hinge region. Strategic modifications at specific positions on the scaffold are then explored to enhance potency, selectivity, and pharmacokinetic properties.
Computational studies, including molecular docking and pharmacophore modeling, are instrumental in this process.[7] These models reveal that key interactions often involve hydrogen bonds with hinge region residues (e.g., Met620) and hydrophobic interactions within the ATP-binding pocket.[7]
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine inhibitors.
Protocol: Synthesis of a Representative 4-Aryl-1H-pyrazolo[3,4-b]pyridine Intermediate
This protocol describes a common method for synthesizing the core scaffold, which can then be elaborated into a final inhibitor. [4][8] Step 1: Cyclization to form the Pyrazolo[3,4-b]pyridine Core
-
Objective: To construct the fused heterocyclic system from a 5-aminopyrazole precursor.
-
Materials:
-
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature. [4] 2. Degas the reaction mixture by bubbling argon or nitrogen through it for 5-10 minutes.
-
Add ZrCl4 (0.15 mmol) to the mixture. [4] 4. Stir the reaction mixture vigorously at 95 °C for 16 hours. [4]Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Perform an aqueous workup: add chloroform (CHCl3) and water. Separate the organic and aqueous layers. Extract the aqueous phase twice more with CHCl3.
-
Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the ring is often confirmed by characteristic singlets for protons at the H-3 and H-5 positions. [4]
-
Part III: Biological Evaluation & Characterization
Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess on-target effects in a relevant biological context.
Caption: A typical screening cascade for novel TRK inhibitors.
Protocol 1: In Vitro TRK Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TRKA, TRKB, and TRKC enzymes. This protocol is based on a luminescent assay that measures ADP production. [9]* Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT) [9] * ATP solution
-
Suitable substrate (e.g., a generic tyrosine kinase peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute into the kinase buffer.
-
Add 2.5 µL of the test compound dilution or control (DMSO vehicle) to the wells of the assay plate.
-
Add 2.5 µL of a 2x enzyme/substrate mixture to each well to initiate the reaction.
-
Add 5 µL of a 2x ATP solution to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure ADP formation following the manufacturer's protocol for the ADP-Glo™ assay. [9]This typically involves:
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Anti-Proliferation Assay
-
Objective: To assess the ability of a test compound to inhibit the growth of a cancer cell line driven by an NTRK fusion, such as KM12 (colorectal cancer, TPM3-NTRK1). [10][11]* Materials:
-
KM12 cell line or other NTRK fusion-positive cell line [11] * Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well cell culture plates
-
-
Procedure:
-
Seed KM12 cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. [11] 5. After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Plot the viability percentage against the logarithm of the compound concentration and perform a non-linear regression analysis to determine the GI50/IC50 value.
-
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]
-
Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i … ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
(PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. Available at: [Link]
-
Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs. Frontiers. Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Available at: [Link]
-
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. Available at: [Link]
-
Novel TRK inhibitor reduces NTRK fusion-positive cancer growth. BioWorld. Available at: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]
-
NTRK fusion-positive cancers and TRK inhibitor therapy. PubMed Central. Available at: [Link]
-
In vitro kinase assay. ResearchGate. Available at: [Link]
-
NTRK fusion-positive cancers and TRK inhibitor therapy. National Institutes of Health (NIH). Available at: [Link]
-
Testing algorithm for identification of patients with TRK fusion cancer. PubMed Central. Available at: [Link]
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Application Note & Protocols: Strategic Use of Protecting Groups in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug development, largely due to its structural resemblance to endogenous purines, which allows it to modulate the activity of various kinases and other enzymes.[1][2][3] The synthesis of decorated analogues, however, presents a significant challenge in controlling regioselectivity. The presence of two reactive nitrogen atoms in the pyrazole moiety necessitates a robust protecting group strategy to prevent unwanted side reactions and direct functionalization to the desired positions. This guide provides an in-depth analysis of common protecting group strategies for the pyrazole N1-position, detailing the causality behind experimental choices and providing field-proven protocols for researchers and drug development professionals.
The Imperative for Nitrogen Protection in Pyrazolopyridine Synthesis
The synthetic utility of the 1H-pyrazolo[3,4-b]pyridine scaffold is unlocked through reactions that build molecular complexity, such as cross-coupling, halogenation, and alkylation. However, the acidic N-H proton on the pyrazole ring is a liability in many of these transformations. It can act as a nucleophile, leading to undesired N-alkylation, or be deprotonated by organometallic reagents or strong bases, complicating reaction pathways.
A protecting group strategy is therefore not merely a procedural step but a cornerstone of the synthetic design.[4][5] An ideal protecting group for this system should be:
-
Easily and efficiently introduced in high yield.
-
Stable (inert) to the reaction conditions required for subsequent functionalization steps.
-
Selectively removed under mild conditions that do not compromise the integrity of the final molecule.[6]
-
Orthogonal to other protecting groups, allowing for sequential deprotection in complex syntheses.[5]
This guide focuses on the most effective and commonly employed protecting groups for the pyrazole N1-position: tert-Butoxycarbonyl (Boc), p-Methoxybenzyl (PMB), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Logical Workflow for Protected Synthesis
The application of a protecting group strategy follows a logical sequence designed to maximize efficiency and yield. This workflow ensures that the reactive N-H bond is masked during critical C-C or C-N bond-forming reactions and then revealed at the appropriate stage.
Caption: General workflow for the synthesis of functionalized 1H-pyrazolo[3,4-b]pyridines.
Comparative Analysis of Key Protecting Groups for the Pyrazole N1-Position
The choice of protecting group is dictated by the planned synthetic route, particularly the reagents and conditions for the key functionalization steps. Electron-withdrawing groups like Boc can decrease the nucleophilicity of the pyrazole ring, while others like PMB have minimal electronic impact.[7]
| Protecting Group | Introduction Conditions | Deprotection Conditions | Stability Profile & Orthogonality |
| Boc | (Boc)₂O, DMAP (cat.), MeCN or Pyridine | Acidic: TFA/DCM; HCl/MeOH[8] Reductive: NaBH₄/EtOH[9] | Stable to basic, reductive (hydrogenolysis), and oxidative conditions. Orthogonal to Fmoc, Cbz, Benzyl, and silyl ethers. |
| PMB | PMB-Cl, NaH, DMF[10][11] | Oxidative: DDQ/DCM; CAN/MeCN[12][13] Acidic: TFA (neat)[14][15] | Stable to basic and mild acidic/reductive conditions. Orthogonal to Boc, silyl ethers, and esters. Cleaved under conditions that leave benzyl groups intact. |
| SEM | SEM-Cl, NaH, DMF[16] | Fluoride: TBAF/THF Acidic: HCl/Dioxane[16][17] | Highly robust. Stable to a wide range of nucleophiles, bases, and mild acids. Orthogonal to most common protecting groups including Boc and PMB. |
Detailed Protocols and Mechanistic Insights
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most versatile and widely used protecting groups for nitrogen heterocycles.[7][18] Its electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack while effectively masking the N-H proton. Its removal under acidic conditions is clean and high-yielding.[8]
Caption: Boc-protection and deprotection cycle.
Protocol 1: N1-Boc Protection of 1H-Pyrazolo[3,4-b]pyridine
-
Preparation: To a solution of the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq.) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.2 M), add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature. Stir the reaction mixture for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N1-Boc protected product.[18][19]
Protocol 2: N1-Boc Deprotection
-
Preparation: Dissolve the N1-Boc protected pyrazolopyridine (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA) (10-20 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and carefully quench with saturated aqueous NaHCO₃ until effervescence ceases.
-
Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected 1H-pyrazolo[3,4-b]pyridine.[8][11]
p-Methoxybenzyl (PMB) Group
The PMB group offers an orthogonal deprotection strategy via oxidative cleavage, which is a significant advantage when acid-labile groups are present elsewhere in the molecule.[14][20] The electron-donating methoxy group on the benzyl ring facilitates this selective oxidation by stabilizing the intermediate carbocation.[12]
Caption: PMB-protection and deprotection cycle.
Protocol 3: N1-PMB Protection of 1H-Pyrazolo[3,4-b]pyridine
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq.) in DMF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add p-methoxybenzyl chloride (PMB-Cl) (1.3 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N1-PMB protected compound.[10]
Protocol 4: Oxidative N1-PMB Deprotection with DDQ
-
Preparation: Dissolve the N1-PMB protected pyrazolopyridine (1.0 eq.) in a mixture of DCM and water (e.g., 10:1 v/v) (approx. 0.1 M).
-
Reaction: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 eq.) in one portion at room temperature. The solution typically turns dark. Stir until the reaction is complete (1-5 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. The color should dissipate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by flash chromatography to give the desired N-H pyrazolopyridine.[12][13]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is known for its exceptional stability across a broad range of chemical conditions, including strong bases, organometallics, and many nucleophiles.[17] This robustness makes it ideal for complex, multi-step syntheses. Deprotection is typically achieved with fluoride reagents or strong acids.[16]
Caption: SEM-protection and deprotection cycle.
Protocol 5: N1-SEM Protection of 1H-Pyrazolo[3,4-b]pyridine
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion) (1.5 eq.) in anhydrous DMF (0.2 M) and cool to 0 °C.
-
Reaction: Add a solution of the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq.) in DMF dropwise. Stir for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 eq.). Allow the mixture to warm to room temperature and stir for 10-16 hours.[16]
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N1-SEM protected product.
Protocol 6: N1-SEM Deprotection using Acid
-
Preparation: Dissolve the N1-SEM protected substrate (1.0 eq.) in a minimal amount of an appropriate solvent like DCM or methanol.
-
Reaction: Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq.) and stir the mixture at room temperature for 4-8 hours. Monitor for completion.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: The resulting hydrochloride salt can often be used directly, or it can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent to yield the free base.[16]
Conclusion
The successful synthesis of complex 1H-pyrazolo[3,4-b]pyridine derivatives is critically dependent on the judicious selection and application of nitrogen protecting groups. The Boc, PMB, and SEM groups each offer a distinct set of advantages related to their stability and orthogonal cleavage conditions. By understanding the mechanistic basis for their introduction and removal, researchers can design more efficient and robust synthetic routes, accelerating the discovery of new therapeutic agents based on this vital heterocyclic scaffold. This guide provides the foundational knowledge and practical protocols to implement these strategies effectively in a laboratory setting.
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Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link][14]
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Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. holzer-group.at. [Link][20]
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Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. [Link][24]
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Various Authors. (1981). Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1. [Link][25]
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- 25. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. scribd.com [scribd.com]
- 27. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Kinase Assays with Pyrazolo[3,4-b]pyridine Compounds
Introduction: Targeting the Kinome with Pyrazolo[3,4-b]pyridines
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental post-translational modification.[1] They achieve this by transferring the γ-phosphate from ATP to serine, threonine, or tyrosine residues on their substrates.[2] Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[3]
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in kinase inhibitor design.[4] Compounds based on this heterocyclic system have demonstrated potent and often selective inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[5][6][7] Their mechanism of action typically involves competing with ATP for binding at the enzyme's active site, forming key hydrogen bond interactions with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[5][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro kinase assays to evaluate the inhibitory potential of novel pyrazolo[3,4-b]pyridine derivatives. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation.
The Principle of In Vitro Kinase Assays
The core objective of an in vitro kinase assay is to measure the rate of phosphate transfer from ATP to a specific substrate by a purified kinase enzyme. The potency of an inhibitor, such as a pyrazolo[3,4-b]pyridine compound, is then quantified by its ability to reduce this rate. The activity can be measured by quantifying either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[9]
A variety of detection technologies are available, each with distinct advantages and disadvantages.[10]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into the substrate.[11][12] | "Gold standard", highly sensitive, direct measurement, versatile for any substrate.[9][13] | Requires handling of radioactive materials, generates hazardous waste, lower throughput.[10] |
| Luminescence-Based | Measures light output. Can be configured to quantify ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™).[14] | Homogeneous ("mix-and-read"), high-throughput, excellent sensitivity and dynamic range.[15][16] | Susceptible to interference from compounds that inhibit luciferase.[17] |
| Fluorescence-Based | Detects changes in fluorescence upon substrate phosphorylation. Methods include Fluorescence Polarization (FP) and Time-Resolved FRET (TR-FRET).[2][18] | Non-radioactive, high-throughput, can be used for kinetic and binding studies.[19] | Requires specifically labeled substrates, susceptible to compound fluorescence interference.[18] |
For high-throughput screening (HTS) and routine inhibitor profiling, luminescence-based assays like ADP-Glo™ offer a robust, sensitive, and scalable solution.[14][20]
Experimental Design: A Self-Validating System
A successful kinase assay is built on careful planning and the inclusion of proper controls. For ATP-competitive inhibitors like pyrazolo[3,4-b]pyridines, understanding the enzyme's kinetics is paramount.
Critical Preliminary Experiments
Before screening inhibitors, the following must be established:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and substrate that produce a robust signal within the linear range of the assay. The goal is to use the lowest enzyme concentration that gives a strong signal-to-background ratio, typically consuming only 10-30% of the substrate to ensure initial velocity kinetics.
-
ATP Kₘ Determination: The Michaelis constant (Kₘ) for ATP is the concentration at which the kinase functions at half its maximum velocity. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay.[21] To generate comparable and meaningful data, it is best practice to run inhibition assays at an ATP concentration equal to the determined Kₘ of the kinase.[12]
Workflow for Kinase Inhibition Assay
The general workflow involves preparing reagents, initiating the kinase reaction, adding the inhibitor, stopping the reaction, and detecting the signal.
Caption: General workflow for an in vitro kinase inhibition assay.
Mandatory Controls for Data Integrity
Including the right controls is essential for troubleshooting and ensuring the data is valid.[21]
-
Positive Control (0% Inhibition): Contains kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor. This defines the maximum signal.
-
Negative Control (100% Inhibition): Contains kinase, substrate, ATP, and a known potent inhibitor for that kinase. This validates the assay's ability to detect inhibition.
-
No Enzyme Control: Contains all components (including inhibitor) except the kinase. This is crucial for identifying compound interference with the detection signal.[21]
-
No Substrate Control: Contains all components except the substrate. This helps identify any signal generated from kinase autophosphorylation.
Mechanism of Action: ATP Competition
Pyrazolo[3,4-b]pyridines typically function as Type I kinase inhibitors, binding to the active conformation of the kinase in the ATP-binding pocket.[8] This competitive mechanism is key to their function.
Caption: ATP-competitive inhibition by pyrazolo[3,4-b]pyridine.
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted for determining the IC₅₀ value of a pyrazolo[3,4-b]pyridine compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).[14] This assay quantifies kinase activity by measuring the amount of ADP produced.[1]
Materials
-
Target Kinase (purified)
-
Kinase Substrate (protein or peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
ATP, MgCl₂, DTT, BSA
-
Pyrazolo[3,4-b]pyridine test compounds
-
DMSO (Assay Grade)
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipettes and/or automated liquid handler
-
Plate luminometer
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a buffer suitable for the target kinase. A generic buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Optimize as needed.
-
ATP Solution: Prepare a stock solution of ATP in water. For the final assay, dilute to 2X the determined Kₘ concentration in the 1X Kinase Reaction Buffer.
-
Compound Plates: Perform a serial dilution of the pyrazolo[3,4-b]pyridine compounds in 100% DMSO. A typical 11-point, 3-fold dilution starting at 10 mM is common. Then, dilute these stocks into the Kinase Reaction Buffer to create a 5X final concentration working solution.
-
Enzyme/Substrate Mix: Prepare a 2.5X solution of the kinase and its substrate in 1X Kinase Reaction Buffer.
Step-by-Step Assay Procedure
The following steps are for a final assay volume of 5 µL in a 384-well plate.[14]
-
Compound Addition: Add 1 µL of the 5X compound working solution (or DMSO vehicle/controls) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Initiation: Add 2 µL of the 2.5X Enzyme/Substrate Mix to all wells.
-
ATP Addition & Incubation: To start the reaction, add 2 µL of the 2X ATP solution to all wells. Mix the plate gently (e.g., 300 rpm for 30 seconds). Cover and incubate at room temperature for the predetermined time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Mix the plate and incubate for 40 minutes at room temperature.[20]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Mix the plate and incubate for 30-60 minutes at room temperature.[20]
-
Data Acquisition: Measure luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw data will be in Relative Light Units (RLU). First, normalize the data to calculate the percentage of inhibition for each compound concentration.
-
Average RLU_pos: Average signal from the positive control wells (0% inhibition).
-
Average RLU_bkg: Average signal from the no-enzyme control wells (background).
For each test compound concentration (RLU_sample): % Activity = ((RLU_sample - RLU_bkg) / (RLU_pos - RLU_bkg)) * 100 % Inhibition = 100 - % Activity
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.[22][23] Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression curve fit (e.g., four-parameter logistic equation) in software like GraphPad Prism or R to calculate the IC₅₀ value.
Sample Data Table for IC₅₀ Determination:
| Compound Conc. (nM) | Log [Conc.] | Raw RLU (Well 1) | Raw RLU (Well 2) | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,100 | 15,500 | 15,300 | 98.5% |
| 3333 | 3.52 | 18,200 | 17,800 | 18,000 | 95.8% |
| 1111 | 3.05 | 35,600 | 36,400 | 36,000 | 76.5% |
| 370 | 2.57 | 125,000 | 128,000 | 126,500 | 47.3% |
| 123 | 2.09 | 210,000 | 205,000 | 207,500 | 13.5% |
| 41 | 1.61 | 235,000 | 242,000 | 238,500 | 0.6% |
| 0 (Vehicle) | N/A | 241,000 | 239,000 | 240,000 | 0.0% |
| No Enzyme | N/A | 12,500 | 12,300 | 12,400 | (Background) |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | Compound interferes with luciferase; Contaminated reagents. | Run a "No Enzyme" control for every compound concentration to check for interference.[21] Use fresh, high-purity reagents. |
| Low Signal-to-Background | Insufficient kinase activity; Sub-optimal ATP concentration. | Increase enzyme concentration or incubation time (while maintaining linearity). Ensure ATP concentration is at or near the Kₘ. |
| Poor Z'-factor (<0.5) | High variability in positive/negative controls; Assay window is too small. | Optimize liquid handling for precision. Re-evaluate enzyme/substrate concentrations to maximize the signal window. |
| Inhibitor Ineffective In Vitro | Compound precipitation at high concentrations; Compound is a pro-drug requiring metabolic activation; Incorrect assay conditions (e.g., ATP too high). | Check compound solubility in assay buffer. Include 0.01% Triton X-100 to mitigate aggregation.[21] Confirm assay ATP concentration is at Kₘ. If the compound works in cells but not in vitro, it may act via an indirect mechanism not captured by a biochemical assay.[24] |
| Inconsistent IC₅₀ Values | Assay not performed at ATP Kₘ; Reagent instability; Inconsistent incubation times. | Always determine and use the ATP Kₘ for the specific kinase lot.[12] Prepare fresh reagents and ensure consistent timing for all steps. |
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Aouabed, Z., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol. [Link]
-
Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH Probe Development Center. [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Andrews, B. & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast. [Link]
-
McClure, B. J. & G-Day, N. (2013). Fluorescent Peptide Assays For Protein Kinases. Methods in enzymology. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Cincilla, P., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Chemistry. [Link]
-
Cincilla, P., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Chemistry. [Link]
-
Hastie, C. J. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]
-
The Proteinaissance. (2021). Radiometric kinase assays with scintillation counting. YouTube. [Link]
-
Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Circulation Research. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gucka, E., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. Molecules. [Link]
-
Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Shah, K., et al. (2010). Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples. Analytical Chemistry. [Link]
-
Gellibert, F., et al. (2006). Development of a fluorescent-tagged kinase assay system. Journal of Medicinal Chemistry. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. International Journal of Molecular Sciences. [Link]
-
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
He, Y., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines. Journal of Medicinal Chemistry. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Anand, P., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases. Cancer Research. [Link]
-
Milburn, D., et al. (2017). Computational analysis of kinase inhibitor selectivity. Bioinformatics. [Link]
-
Van Nierop, P. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
An, W. F. & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]
-
Shrestha, S., et al. (2018). Discovery of a Potent and Selective RET Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
Sources
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- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay of protein kinases using radiolabeled ATP: a protocol | Scilit [scilit.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
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- 16. promega.com [promega.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. azurebiosystems.com [azurebiosystems.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the technical support center for the synthesis and optimization of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic intermediate. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent and challenging issues observed during the synthesis of the target compound. Each entry details the problem, explores the underlying chemical principles causing it, and provides a clear, actionable solution.
Question 1: My overall yield is significantly lower than reported in the literature. What are the most likely causes and how can I improve it?
Answer:
Low yield is a multifaceted problem that can originate from several stages of the synthetic sequence. The synthesis of the pyrazolo[3,4-b]pyridine core often involves multi-component reactions or cyclization strategies that are sensitive to reaction conditions[1][2].
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of the initial reactants, such as substituted aminopyrazoles or dicarbonyl compounds, is paramount. Impurities can act as catalysts poisons or participate in side reactions, consuming your starting materials and complicating purification[1].
-
Actionable Solution: Always verify the purity of your starting materials by NMR or LC-MS before commencing the reaction. If necessary, recrystallize or chromatographically purify commercial-grade reagents.
-
-
Inefficient Cyclization: The formation of the pyridine ring onto the pyrazole core is a critical step. Inadequate temperature, incorrect solvent, or a suboptimal catalyst can lead to incomplete reaction or the formation of undesired intermediates. The Gould-Jacobs reaction, a common method for this transformation, requires high temperatures for the thermal cyclization step[2].
-
Actionable Solution: Ensure your reaction reaches the required temperature for cyclization (often >200 °C in a high-boiling solvent like Dowtherm A). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate before proceeding to the chlorination step.
-
-
Suboptimal Halogenation Conditions: The subsequent chlorination (e.g., with POCl₃) and bromination (e.g., with NBS) steps are crucial for installing the desired functional handles.
-
Chlorination: Incomplete conversion of the hydroxyl intermediate to the chloride can be a major source of yield loss. The reaction with phosphorus oxychloride (POCl₃) can be sluggish.
-
Actionable Solution: Ensure anhydrous conditions. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction. Extend the reflux time and monitor for completion.
-
-
Bromination: The electrophilic bromination of the pyrazole ring can be non-selective if not properly controlled.
-
Actionable Solution: Use N-Bromosuccinimide (NBS) in a suitable solvent like chloroform or DMF. Add the NBS portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to minimize the formation of di-brominated or other over-halogenated byproducts[3].
-
-
-
Work-up and Extraction Losses: The target molecule has both a basic pyridine nitrogen and an acidic pyrazole N-H, giving it amphoteric properties. During aqueous work-up, it can be lost to either the aqueous acidic or basic layers if the pH is not carefully controlled.
-
Actionable Solution: During work-up, carefully adjust the pH of the aqueous layer to be near neutral (pH ~7-8) before extracting with an organic solvent like ethyl acetate or dichloromethane to maximize recovery.
-
Question 2: My TLC/LC-MS shows multiple product spots that are difficult to separate. Am I dealing with isomers or side products?
Answer:
The appearance of multiple, often closely-eluting spots is a classic challenge in this synthesis, typically pointing towards the formation of regioisomers or specific side products.
Potential Causes & Solutions:
-
Regioisomer Formation: When using an unsymmetrical precursor to build the pyridine ring, two different regioisomers can be formed[2]. This is a well-documented issue in pyrazolo[3,4-b]pyridine synthesis. The proportions of these isomers depend on the relative electrophilicity of the carbonyl groups in the precursor[2].
-
Actionable Solution:
-
Strategic Synthesis: Redesign your synthesis to start from a symmetric precursor if possible.
-
Chromatography Optimization: If isomers are unavoidable, focus on purification. Flash column chromatography is the standard method[1]. Systematically screen eluent systems. A gradient of hexane/ethyl acetate is a good starting point, but for polar isomers, consider adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase.
-
-
-
N-Alkylation/N-Acylation Side Products: If your synthesis involves protecting groups or reagents like acyl chlorides, unintended reactions at the pyrazole (N1 or N2) or pyridine nitrogen can occur.
-
Incomplete Reactions: As mentioned in the low yield section, incomplete chlorination can leave you with the 4-hydroxy precursor, which has vastly different polarity and can complicate purification.
-
Actionable Solution: Use TLC or LC-MS to monitor the reaction to completion. A useful TLC staining technique is using KMnO₄, which will often react with the starting material or intermediates but not the more robust final product.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for diagnosing synthesis problems.
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable synthetic route to the 1H-pyrazolo[3,4-b]pyridine core?
A: The Gould-Jacobs reaction is a classic and robust method. It involves reacting a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate. This intermediate is then converted to the 4-chloro derivative using a chlorinating agent like POCl₃[2]. This route is well-documented and generally provides good yields of the core structure before subsequent functionalization.
Q: How critical is maintaining an inert atmosphere for this synthesis?
A: It depends on the specific step. For the high-temperature cyclization, an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidative side reactions which can lead to colored impurities and lower yields. For subsequent halogenation steps, particularly if using moisture-sensitive reagents like POCl₃, maintaining anhydrous and inert conditions is critical for success.
Q: Are there specific safety precautions I should be aware of?
A: Yes. Several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
High-Temperature Reactions: The thermal cyclization step often requires temperatures exceeding 200 °C. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller and a high-boiling solvent like Dowtherm A) and ensure the glassware is free of defects.
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation and skin contact.
Data Summary Table
The choice of brominating agent and solvent can significantly impact the selectivity and yield of the final bromination step.
| Brominating Agent | Common Solvent | Typical Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃)[3], DMF | 0 °C to RT | Good selectivity for C-H bromination on electron-rich heterocycles. Easier to handle than liquid bromine. The reaction can be initiated with light or a radical initiator, but for this substrate, electrophilic substitution is the likely mechanism. |
| Liquid Bromine (Br₂) | Acetic Acid, Dichloromethane | 0 °C to RT | Highly reactive and corrosive. Can lead to over-bromination. Requires careful stoichiometric control and is generally less selective than NBS for this type of substrate. |
Reference Experimental Protocol
This protocol is a representative synthesis based on common literature procedures, such as the Gould-Jacobs reaction, followed by chlorination and bromination[2][3].
Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridin-4(7H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq), diethyl 2-(ethoxymethylene)malonate (1.1 eq), and ethanol (5 mL per gram of aminopyrazole).
-
Heat the mixture to reflux for 4 hours. Monitor the formation of the intermediate adduct by TLC.
-
Cool the reaction mixture. The intermediate often precipitates and can be collected by filtration.
-
Add the dried intermediate to a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 240-250 °C for 1-2 hours until cyclization is complete (monitor by LC-MS).
-
Cool the mixture and dilute with hexane to precipitate the product. Filter and wash the solid to obtain the 4-hydroxy pyrazolo[3,4-b]pyridine core.
Step 2: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine
-
Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base (e.g., sodium carbonate) or a concentrated aqueous solution (e.g., NaOH) until the pH is ~8.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro product.
Step 3: Synthesis of this compound
-
Dissolve the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) from Step 2 in chloroform or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring for completion by TLC/LC-MS[3].
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the final product.
References
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1344-1361. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1403-1414. Retrieved from [Link]
-
Caballero, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3360. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-4-CHLORO-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 90914-41-3 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Welcome to the dedicated technical support guide for the purification of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established purification principles and field-proven insights to help you navigate common challenges and achieve high purity of your target compound.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.
Issue 1: My crude product is a persistent yellow oil/solid, and I can't seem to crystallize it.
This is a frequent challenge, often due to the presence of impurities that inhibit crystal lattice formation.
Q: What are the likely causes of my product "oiling out" or refusing to crystallize?
A: There are several potential reasons for this issue:
-
Residual Solvents: Trapped solvents from the reaction or workup can significantly lower the melting point and prevent crystallization.
-
Process-Related Impurities: Side-products from the synthesis, such as regioisomers or starting materials, can act as "crystal poisons." For instance, in syntheses involving 1,3-dicarbonyl compounds, the formation of regioisomers is a possibility if the dicarbonyl is unsymmetrical[1].
-
Excess Reagents: Unreacted starting materials or leftover reagents can co-precipitate with your product.
-
Metal Contaminants: If your synthesis involved a palladium-catalyzed reaction, residual palladium can sometimes lead to colored, intractable materials[2].
Solutions & Experimental Protocols:
-
Initial Troubleshooting:
-
High Vacuum Drying: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether). This can often wash away more soluble impurities and provide nucleation sites for crystallization.
-
-
Protocol: Small-Scale Recrystallization Trial
-
Objective: To identify a suitable solvent system for recrystallization.
-
Procedure:
-
Place a small amount of your crude material into several test tubes.
-
To each tube, add a different solvent or solvent mixture (e.g., ethanol, ethanol/water, ethyl acetate/hexanes, acetone/water).
-
Heat the tubes to dissolve the compound, adding the minimum amount of hot solvent necessary.
-
Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvent system yields crystalline material. If the compound "oils out," try adding a bit more solvent and repeating the cooling process[3].
-
-
Issue 2: I'm seeing significant streaking or poor separation on my silica gel column chromatography.
This is a common issue with nitrogen-containing heterocyclic compounds like pyrazolopyridines due to their basic nature.
Q: Why is my compound streaking on the silica gel column, and how can I improve the separation?
A: Streaking on silica gel is often caused by strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel[3]. This leads to slow, uneven elution and poor peak shape.
Solutions & Experimental Protocols:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (0.1-1%) is a common and effective choice[3].
-
Alternative: Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar modifier, especially for more polar compounds.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: If streaking persists, consider using neutral or basic alumina as your stationary phase, which is less acidic than silica gel[3].
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a powerful alternative.
-
dot
Caption: Troubleshooting workflow for common purification issues.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).
-
Initial Screening: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A 1:1 mixture is a reasonable starting point.
-
Adjusting Polarity:
-
If the compound has a low Rf value (remains near the baseline), increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If the compound has a high Rf value (moves with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent.
-
-
For Basic Compounds: As this is a nitrogen-containing heterocycle, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the spot shape on the TLC plate, which will translate to better peak shape on the column[4].
Q2: I have co-eluting impurities. How can I improve the resolution of my column chromatography?
A2: Improving resolution requires optimizing several parameters:
-
Solvent System: Fine-tune your eluent polarity. Sometimes a less polar solvent system run over a longer time provides better separation.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase[3]. A concentrated sample applied in a narrow band at the top of the column is ideal[5].
-
Flow Rate: A slower flow rate generally provides better separation, but a balance must be struck to avoid excessive diffusion and long run times. "Flash" chromatography, where air pressure is used to push the solvent through, often provides a good balance of speed and resolution[6].
Q3: What are some suitable recrystallization solvents for this compound?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For halogenated heterocyclic compounds, common and effective solvents include:
-
Ethanol
-
Ethanol/water mixtures
-
Hexanes/acetone
-
Hexanes/ethyl acetate[4]
The optimal choice will depend on the specific impurity profile of your crude material.
Q4: My compound seems to be decomposing on the silica gel column. What should I do?
A4: Decomposition on silica gel can be a significant issue for sensitive compounds.
-
Test for Stability: Before running a large-scale column, you can test for stability by spotting your compound on a TLC plate, letting it sit in the open for an hour, and then eluting it to see if any new spots (degradation products) appear[3][7].
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a solution of your eluent containing a base like triethylamine, then re-packing the column.
-
Switch to a Different Stationary Phase: As mentioned earlier, neutral alumina is a good alternative to silica gel for acid-sensitive compounds[3].
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the stationary phase[4].
Data Summary Table
| Purification Technique | Key Parameters | Troubleshooting Tips |
| Column Chromatography | Stationary Phase: Silica gel, Alumina Mobile Phase: Hexanes/Ethyl Acetate, Dichloromethane/Methanol | - Add 0.1-1% triethylamine to the eluent for basic compounds. - Use neutral alumina for acid-sensitive compounds. - Do not overload the column (1-5% sample to silica ratio). |
| Recrystallization | Solvent Selection: Ethanol, Ethanol/Water, Hexanes/Acetone, Hexanes/Ethyl Acetate | - Use the minimum amount of hot solvent to dissolve the compound. - If "oiling out" occurs, add more solvent or try a different solvent system. - Scratch the inside of the flask to induce crystallization. |
| Extraction | Solvent System: Dichloromethane/Water, Ethyl Acetate/Water | - If an emulsion forms, add brine to the aqueous layer to break it. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
dot
Caption: General purification workflow decision tree.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
-
García-García, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5039. Available at: [Link]
-
Reddit. (2023). Purification Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Pyrazolopyridines
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki coupling reactions of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic nature of the pyrazolopyridine scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the Suzuki coupling of pyrazolopyridines, offering probable causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction with a halopyrazolopyridine is resulting in very low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a common but surmountable issue in the Suzuki coupling of N-heterocycles like pyrazolopyridines. The problem often lies in one or more of the key reaction components. Here is a systematic approach to troubleshooting:
1. Catalyst System: The Heart of the Reaction
-
Probable Cause: The chosen palladium catalyst and ligand combination may not be optimal for the specific pyrazolopyridine substrate. The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3]
-
Solutions:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may be ineffective. Switch to more electron-rich and sterically bulky phosphine ligands, which are known to be effective for challenging couplings of heteroaromatic halides.[1][4][5] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices to promote the crucial oxidative addition and reductive elimination steps.[1][5]
-
Precatalyst Choice: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that readily forms the active species.[1]
-
2. Base Selection: A Critical Parameter
-
Probable Cause: The strength and solubility of the base are crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4][6][7] An inappropriate base can lead to a stalled reaction.
-
Solutions:
-
Base Strength: The choice of base is highly substrate-dependent. Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[4] For pyrazolopyridines, which can be sensitive, starting with a moderately strong base like K₃PO₄ is a good strategy.[8]
-
Aqueous vs. Anhydrous: Many Suzuki couplings benefit from the presence of water, which can aid in the dissolution of the base and facilitate the catalytic cycle.[9][10] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[11]
-
3. Solvent System: The Reaction Environment
-
Probable Cause: The solvent plays a critical role in solubilizing the reactants and stabilizing the catalyst.[12][13] Poor solubility of any component can severely hamper the reaction rate.
-
Solutions:
-
Common Solvents: A mixture of an aprotic solvent and water is a common starting point. Dioxane/water, THF/water, or DMF/water are frequently used.[9][11][14]
-
Solubility Issues: If you observe poor solubility, a change of solvent is necessary.[15] For highly insoluble substrates, higher boiling point solvents like toluene or DMF might be required, but be mindful of potential catalyst decomposition at elevated temperatures.[2]
-
4. Reaction Temperature: Finding the Sweet Spot
-
Probable Cause: Sub-optimal temperature can lead to an incomplete reaction. While higher temperatures generally increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.[2][4]
-
Solution: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[11] If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, if you observe the formation of palladium black (a sign of catalyst decomposition), the temperature may be too high.[1][2]
5. Reagent Quality: The Foundation of Success
-
Probable Cause: The purity and stability of your reagents, particularly the boronic acid, are paramount. Boronic acids, especially heteroaromatic ones, can be unstable and undergo degradation.[11][16]
-
Solutions:
-
Boronic Acid Stability: Use high-purity boronic acids. If you suspect degradation, consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA ester.[1][8][11]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[17] Ensure that all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. How can I minimize these?
Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.
1. Dehalogenation of the Pyrazolopyridine
-
Probable Cause: The halogen on your pyrazolopyridine is being replaced by a hydrogen atom. This can happen if a hydride source is present in the reaction mixture, which can be generated from the solvent or base.[18]
-
Solutions:
-
Choice of Base: Use a non-coordinating, milder base.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
2. Protodeboronation of the Boronic Acid
-
Probable Cause: The boronic acid is being converted back to the corresponding hydrocarbon. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids, and is often promoted by strong bases and the presence of water.[8][11][16]
-
Solutions:
3. Homocoupling of the Boronic Acid
-
Probable Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen.[20]
-
Solution: Rigorously degas all solvents and reagents before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction.[1]
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a challenging Suzuki coupling of pyrazolopyridines:
Caption: A systematic workflow for troubleshooting common issues in the Suzuki coupling of pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of a chloro-pyrazolopyridine?
A1: Chloro-heterocycles are generally less reactive than their bromo or iodo counterparts in Suzuki couplings.[8][18] Therefore, a highly active catalyst system is required. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5][19] Alternatively, using a pre-formed catalyst incorporating these ligands can be very effective.[5]
Q2: My pyrazolopyridine starting material is poorly soluble in common Suzuki coupling solvents. What should I do?
A2: Poor solubility is a significant hurdle.[15][21] If your substrate is not dissolving in mixtures like dioxane/water or THF/water, you can try more polar aprotic solvents like DMF or NMP.[14][22] You may also need to increase the reaction temperature to improve solubility. In some cases, a solvent screen is the most effective way to identify a suitable medium for your specific substrate.
Q3: How can I tell if my palladium catalyst has decomposed?
A3: A common visual indicator of catalyst decomposition is the formation of a black precipitate, often referred to as palladium black.[1] This indicates that the active Pd(0) species has aggregated and is no longer catalytically active. This can be caused by the presence of oxygen, impurities, or excessively high reaction temperatures.[2]
Q4: Is it always necessary to use a ligand with the palladium catalyst?
A4: While some "ligand-free" Suzuki coupling protocols exist, they are often not suitable for challenging substrates like pyrazolopyridines. The ligand plays a crucial role in stabilizing the palladium catalyst, preventing decomposition, and promoting the key steps of the catalytic cycle.[4] For the Suzuki coupling of pyrazolopyridines, the use of an appropriate ligand is highly recommended.
Q5: What is the role of water in the Suzuki coupling reaction?
A5: Water can play several beneficial roles in a Suzuki coupling. It can help to dissolve inorganic bases, which are often poorly soluble in organic solvents.[9][10] It can also influence the catalytic cycle, sometimes accelerating the reaction.[22][23] However, as mentioned earlier, water can also promote the undesirable side reaction of protodeboronation.[11][16] The decision to include water should be based on the specific substrates and conditions.
Data Presentation: Ligand and Solvent Effects
The choice of ligand and solvent can have a profound impact on the success of a Suzuki coupling reaction. The following tables provide a comparative overview of commonly used ligands and solvents.
Table 1: Comparison of Common Ligands for Suzuki Coupling of Heteroaryl Halides
| Ligand | Structure | Key Features | Typical Applications |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | Standard, air-stable ligand. | Simple, unchallenging couplings. Often insufficient for heteroaryl chlorides. |
| PCy₃ (Tricyclohexylphosphine) | P(C₆H₁₁)₃ | Electron-rich, bulky. | More active than PPh₃ for some heteroaryl couplings.[8] |
| P(tBu)₃ (Tri-tert-butylphosphine) | P(C(CH₃)₃)₃ | Very electron-rich and sterically demanding. | Highly active for challenging couplings, including those of aryl chlorides.[8] |
| XPhos | See structure | Buchwald ligand; very bulky and electron-rich. | Excellent for a wide range of challenging couplings, including heteroaryl chlorides.[1][5][19] |
| SPhos | See structure | Buchwald ligand; similar to XPhos with high activity. | Broadly applicable for difficult couplings, including those of N-heterocycles.[1][5][19] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | See structure | Bidentate ligand; provides good catalyst stability. | Commonly used in a variety of cross-coupling reactions. |
Table 2: Common Solvents and Their Properties for Suzuki Coupling
| Solvent System | Properties | Advantages | Disadvantages |
| Dioxane / H₂O | Miscible, aprotic/protic mixture. | Widely used, good for many substrates and bases.[9][11] | Dioxane is a suspected carcinogen and can form peroxides. |
| Toluene / H₂O | Immiscible, aprotic/protic mixture. | Higher boiling point allows for higher reaction temperatures. | Biphasic nature may require vigorous stirring. |
| THF / H₂O | Miscible, aprotic/protic mixture. | Good general-purpose solvent system.[14] | Lower boiling point limits the maximum reaction temperature. |
| DMF | Polar aprotic solvent. | Excellent solvating power for polar substrates.[14] | High boiling point can make removal difficult; can decompose at high temperatures. |
| Ethanol / H₂O | Protic solvent mixture. | "Green" solvent option, can be effective for some systems.[9][10] | Reactivity can be substrate-dependent. |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halopyrazolopyridine
This protocol provides a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Halopyrazolopyridine (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazolopyridine, boronic acid (or ester), and base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-30 minutes to ensure an oxygen-free environment.[11]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The concentration is typically in the range of 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][24][25]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. (April 2022). [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (9 May 2017). [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. (23 December 2014). [Link]
-
Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (29 March 2025). [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Problems with Suzuki coupling. Reddit. (14 June 2025). [Link]
-
Screening of different ligands for Suzuki coupling. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (9 July 2021). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
-
Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Langmuir - ACS Publications. (9 January 2026). [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. (4 April 2018). [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. (23 February 2024). [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. (4 December 2017). [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. (5 January 2016). [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. (7 August 2025). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. (12 January 2024). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. (15 March 2020). [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2] However, their synthesis, particularly with specific regiochemical outcomes, can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Poor or No Product Yield in Three-Component Reactions
Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative using an aminopyrazole, an aldehyde, and a carbonyl compound, but I'm observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in these multicomponent reactions are a frequent challenge and can arise from several factors.[3] A systematic approach to troubleshooting is recommended:
Potential Causes & Step-by-Step Solutions:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can inhibit the catalyst or participate in side reactions.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the aminopyrazole and other reactants if necessary before use.[3]
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's success.
-
Recommendation: Consult the literature for catalysts that have been successful for similar substrates. Common catalysts include acids (e.g., pTSA), bases, or metal catalysts.[4] Optimize the catalyst loading; too much or too little can be detrimental.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions proceed at room temperature, while others require heating.[3] Optimization of both temperature and time is key to maximizing yield.
-
Issue 2: Formation of Undesired Regioisomers
Question: My reaction is producing a mixture of regioisomers, and I'm struggling to isolate the desired pyrazolo[3,4-b]pyridine. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[5][6] The regiochemical outcome is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the aminopyrazole.
Factors Influencing Regioselectivity & Strategies for Control:
-
Electronic and Steric Effects of Substituents: The electronic nature and steric bulk of the substituents on the starting materials can direct the cyclization towards a specific isomer. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF₃ group reacts first, leading to a specific regioisomer.[5]
-
Strategy: Carefully select your starting materials. The difference in electrophilicity between the two carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the regioselectivity. If the electrophilicity is similar, a mixture of isomers is likely.[5]
-
-
Reaction Conditions: Parameters such as solvent, temperature, and the choice of catalyst can significantly impact the regioselectivity.[6]
-
Strategy: A thorough literature search for reactions with similar substrates can provide guidance on conditions that favor the desired isomer. Experiment with different solvents and catalysts to optimize for your specific reaction.
-
-
Choice of Synthetic Route: Some synthetic strategies offer better regiochemical control than others.
Separation of Regioisomers:
If a mixture of regioisomers is unavoidable, effective separation is crucial.
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[3]
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my target pyrazolo[3,4-b]pyridine, but I'm facing challenges in purifying it from byproducts and starting materials. What are the best practices for purification?
Answer:
Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[3]
Purification Strategies:
-
Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent and washing with brine.[7]
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.[3]
-
Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. TLC analysis with different solvent systems will help in determining the optimal mobile phase for separation.[3]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, especially for removing minor impurities. The choice of solvent is critical and may require some experimentation.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to the synthesis of pyrazolo[3,4-b]pyridines.
Q1: What are the most common synthetic strategies for preparing pyrazolo[3,4-b]pyridines?
A1: Several synthetic routes are available, with the choice often depending on the desired substitution pattern and the availability of starting materials. Some of the most prevalent methods include:
-
Reaction of Aminopyrazoles with 1,3-Dicarbonyl Compounds: This is a classic and widely used method.[5]
-
Reaction of Aminopyrazoles with α,β-Unsaturated Ketones: This approach, often proceeding via a Michael addition followed by cyclization, is another common strategy.[5][8]
-
Three-Component Reactions: These reactions, involving an aminopyrazole, an aldehyde, and a compound with an active methylene group, offer a convergent and efficient route.[5]
-
Gould-Jacobs Reaction: This method utilizes an aminopyrazole and diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring.[5]
Q2: How does the tautomerism of pyrazolo[3,4-b]pyridines affect their synthesis and characterization?
A2: Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers.[5] For unsubstituted pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable.[9] This stability generally simplifies the synthesis as the reaction often favors the formation of the more stable tautomer. However, it is important to be aware of the possibility of tautomerism, especially when interpreting spectroscopic data (e.g., NMR), as the presence of different tautomers can lead to complex spectra.
Q3: Can microwave irradiation be beneficial for the synthesis of pyrazolo[3,4-b]pyridines?
A3: Yes, microwave-assisted synthesis has been shown to be a valuable tool for the preparation of pyrazolo[3,4-b]pyridines. It can significantly reduce reaction times, improve yields, and in some cases, enhance regioselectivity.[5][10][11] Microwave heating can promote reactions that are sluggish or do not proceed under conventional heating.[11]
Visualizing the Challenges: A Troubleshooting Workflow
The following diagram illustrates a typical workflow for troubleshooting common issues in the regioselective synthesis of pyrazolo[3,4-b]pyridines.
Caption: A decision-making workflow for troubleshooting common synthetic challenges.
Quantitative Data Summary
| Parameter | Recommended Starting Point | Key Considerations |
| Catalyst Loading | 10-20 mol% | Varies significantly with catalyst type and reaction. |
| Reaction Temperature | Room Temperature to 120 °C | Monitor reaction progress by TLC to avoid decomposition. |
| Reaction Time | 2 - 24 hours | Over-extension can lead to byproduct formation. |
| Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Adjust polarity based on TLC analysis of your product. |
Experimental Protocol: A General Procedure for Three-Component Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the aminopyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add the catalyst (e.g., piperidine, 0.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an appropriate work-up, which may include adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
References
-
Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. [Link]
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Abdel-Aziem A, Fouad SA. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. 2025. [Link]
-
Val C, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. 2022. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. 2022. [Link]
-
Wang L, et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. 2022;27(19):6478. [Link]
-
Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... ResearchGate. N/A. [Link]
-
Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. N/A. [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. 2010. [Link]
-
Paczkowski J, et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022;27(1):1. [Link]
-
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. 2017. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. 2023. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. N/A. [Link]
-
synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2'. Canadian Science Publishing. N/A. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. 2018. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. 2022. [Link]
-
Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Request PDF. 2023. [Link]
-
Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed. 2024. [Link]
-
Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. 2000. [Link]
-
Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Organic & Biomolecular Chemistry. N/A. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. 2022. [Link]2237)
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Technical Support Center: Managing Air- and Moisture-Sensitive Pyrazolo[3,4-b]pyridine Reactions
Welcome to the technical support center dedicated to the successful synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthetic routes involving air- and moisture-sensitive reagents and intermediates. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] However, its synthesis often requires the use of organometallic reagents, strong bases, or palladium catalysts that are intolerant of atmospheric oxygen and water.
This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists and explain the fundamental principles behind each technique, empowering you to diagnose problems, optimize conditions, and achieve consistent, high-yield results.
Core Principles of Inert Atmosphere Chemistry
Many reagents used in modern organic synthesis, particularly those for forming carbon-carbon or carbon-heteroatom bonds, are highly reactive toward components of the atmosphere.[4][5] Exposure of these sensitive reactions to air can lead to several detrimental outcomes:
-
Reagent Decomposition: Moisture can quench organometallic reagents (e.g., Grignard, organolithiums) and strong bases, rendering them inactive.[6][7]
-
Catalyst Deactivation: The active forms of many catalysts, especially the Pd(0) species in cross-coupling reactions, can be oxidized and deactivated by oxygen.[8]
-
Undesired Side Reactions: The presence of water can lead to hydrolysis of starting materials or intermediates, while oxygen can promote unwanted oxidative side products.[6][9]
-
Safety Hazards: Some reagents, like t-butyllithium, are pyrophoric and can ignite upon contact with air.[4][9]
To mitigate these risks, reactions are performed under an "inert atmosphere" by displacing air with a non-reactive gas, typically nitrogen or argon.[5][10] This is achieved using specialized glassware and techniques, most notably the Schlenk line or, for less sensitive applications, an inert gas-filled balloon.[11][12]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines under anhydrous and anaerobic conditions.
Reaction Setup & Environment
Q1: My reaction is giving a very low yield or no product at all. What are the first things I should check?
A1: Low or no yield is a frequent problem that almost always points to the unintentional introduction of air or moisture. A systematic check is crucial:
-
Integrity of the Inert Atmosphere: Ensure your system is truly inert. Was the glassware rigorously dried? Was it assembled hot and cooled under a flow of inert gas? Were all joints properly sealed? A common failure point is an imperfect seal in a septum or glass joint.[7][8]
-
Reagent and Solvent Quality: Commercially "anhydrous" solvents can absorb moisture if not stored properly, especially after the bottle has been opened. Reagents, particularly hygroscopic solids or reactive liquids, may have degraded over time.[6][13]
-
Catalyst Activity: If you are performing a cross-coupling reaction, the palladium catalyst is a primary suspect. Pd(0) catalysts are sensitive to air. Ensure your catalyst was handled under inert conditions and that your (pre)catalyst was properly activated if required.[8]
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions or degradation of sensitive intermediates.[13]
Q2: How do I properly prepare my glassware for an air- and moisture-sensitive reaction?
A2: The thin film of moisture adsorbed onto glassware surfaces must be removed.
-
Oven Drying: Place all glassware (flasks, stir bars, condensers) in an oven at >125°C for at least 4 hours, or ideally, overnight.[14][15]
-
Flame Drying: For faster setup, assemble the glassware and flame dry it under vacuum or a flow of inert gas using a heat gun or a gentle Bunsen burner flame. Be sure to heat evenly and avoid focusing the flame on one spot to prevent thermal shock. The apparatus is hot until you can no longer see condensation forming on the inner walls.
-
Assembly: The key is to assemble the hot glassware and immediately flush it with a stream of dry, inert gas. This prevents moist lab air from being drawn back into the flask as it cools.[15]
Q3: What is the difference between using a nitrogen balloon and a Schlenk line?
A3: The choice depends on the sensitivity of your reaction.
-
Nitrogen Balloon: A balloon provides a positive pressure of inert gas, preventing air from entering the flask.[16] This is often sufficient for reactions where the reagents are sensitive but not pyrophoric, and the reaction time is relatively short.[12] However, balloons are permeable to gases, and over several hours, atmospheric oxygen and moisture can diffuse back into the balloon.[10]
-
Schlenk Line: A Schlenk line (or dual vacuum/inert gas manifold) is the standard for highly air- and moisture-sensitive chemistry.[5][11] It allows you to evacuate the flask to remove air and moisture thoroughly before backfilling with high-purity inert gas. This "vacuum/backfill" cycle, typically repeated three times, provides a much more robust inert atmosphere than a simple purge.[17] It is mandatory for handling pyrophoric reagents and for reactions that run for extended periods.
Reagents & Solvents
Q4: My "anhydrous" solvent is from a Sure-Seal™ bottle. Do I still need to dry or degas it?
A4: It depends on the reaction's sensitivity. Solvents from Sure-Seal™ bottles are packaged under an inert atmosphere and are generally very dry. For many applications, they can be used directly via syringe or cannula transfer.[11][18] However, for highly sensitive reactions, such as those involving organolithiums or certain palladium-catalyzed couplings, residual dissolved oxygen can be an issue. In these cases, further degassing is recommended. The most rigorous method is freeze-pump-thaw , where the solvent is frozen (liquid N₂), placed under vacuum to remove gases, and then thawed under an inert atmosphere. This cycle is repeated three times for maximum effect.[19]
Q5: How do I safely transfer a reactive organometallic reagent like n-butyllithium?
A5: Transferring pyrophoric or highly reactive reagents requires specific techniques to prevent exposure to air.
-
Syringe Transfer: For small volumes (<20 mL), a dry, inert-gas flushed syringe is used.[14][20] The reagent bottle's septum is pierced, and a slight positive pressure of inert gas in the bottle helps to fill the syringe. It's good practice to pull a small "buffer" of inert gas from the headspace into the syringe after drawing up the liquid to protect it during transfer.[20]
-
Cannula Transfer: For larger volumes, a cannula (a double-tipped needle) is used to transfer liquid from one sealed vessel to another using a pressure differential.[14][19] The sending vessel is kept under a slightly higher positive pressure of inert gas than the receiving vessel, which gently pushes the liquid through the cannula.
Q6: My palladium-catalyzed cross-coupling reaction to functionalize the pyrazolo[3,4-b]pyridine is failing. What are the most likely causes related to air-sensitivity?
A6: Palladium-catalyzed cross-couplings (like Suzuki, Heck, or Buchwald-Hartwig aminations) are workhorse reactions but are notoriously sensitive. The catalytically active species is typically a Pd(0) complex, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.
-
Improper Degassing: The reaction mixture (solvent, substrate, base) must be thoroughly degassed before adding the palladium catalyst and ligand. Sparging with argon for 15-30 minutes or performing several freeze-pump-thaw cycles is critical.[12]
-
Ligand Oxidation: Many phosphine-based ligands are also sensitive to air and can be oxidized, which prevents them from effectively coordinating to the palladium center.[8]
-
Premature Catalyst Addition: Adding the catalyst before the system is fully inert is a common mistake. Always add the palladium source and ligand last, under a positive flow of inert gas.
Troubleshooting & Purification
Q7: My reaction seems to work, but I'm having trouble with purification and getting a mixture of regioisomers. Is this related to reaction conditions?
A7: Yes, absolutely. The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[1][13] While primarily dictated by the electronics and sterics of the reactants, the reaction conditions can influence the ratio of isomers formed. For instance, the choice of catalyst (acidic vs. Lewis acid) and solvent can alter the reaction pathway and favor one regioisomer over another.[13][21] If you are facing this issue, carefully review the literature for precedents with similar substitution patterns and consider screening different catalysts and solvents. Separation is typically achieved via flash column chromatography, often requiring careful optimization of the eluent system.[13]
Q8: I see unexpected byproducts in my final NMR spectrum. What are the likely side-products from air/moisture contamination?
A8: The identity of the byproduct is a key diagnostic clue.
-
Protonated Starting Materials: If you used an organometallic reagent (e.g., R-Li or R-MgBr) and see the corresponding hydrocarbon (R-H) as a byproduct, it's a clear sign that the reagent was quenched by a proton source, most likely water.[9]
-
Hydrolysis Products: Esters or other labile functional groups on your starting materials or product can be hydrolyzed to carboxylic acids if water is present, especially if the reaction is run under acidic or basic conditions.
-
Oxidized Impurities: The formation of complex, often colored, impurities can sometimes be attributed to oxidative side reactions. This is particularly true in palladium catalysis where side reactions can occur if the catalyst is not properly stabilized.
Visualization & Workflows
Logical Workflow: Setting Up an Inert Atmosphere Reaction
The following diagram outlines the critical steps and decision points for establishing a proper inert atmosphere for a sensitive reaction.
Caption: Workflow for inert atmosphere reaction setup.
Troubleshooting Decision Tree: Low Reaction Yield
If you are experiencing low yields, use this decision tree to diagnose the potential cause systematically.
Caption: Decision tree for troubleshooting low yields.
Technical Protocols & Data Tables
Protocol 1: Assembling and Purging a Reaction Flask via Schlenk Line
This protocol describes the standard procedure for making a reaction flask inert.
-
Preparation: Place an appropriately sized, oven-dried round-bottom flask containing a magnetic stir bar on a clamp. While still warm, fit it with a greased glass stopcock adapter or a rubber septum.
-
Connection: Connect the sidearm of the flask to a port on the Schlenk line using thick-walled vacuum tubing.[17] Ensure the connection is secure.
-
First Evacuation: Close the stopcock to the inert gas line. Slowly open the stopcock to the vacuum line. The flask will be evacuated. You may gently warm the flask with a heat gun during this step to help desorb water from the glass walls.[17]
-
First Backfill: Close the stopcock to the vacuum. Slowly and carefully open the stopcock to the inert gas line. You will see the oil in the bubbler move as the flask fills. Do not open it too quickly, as this can cause the bubbler oil to suck back into the line.[17]
-
Repeat Cycles: Repeat steps 3 and 4 at least two more times. After the final cycle, leave the flask under a positive pressure of inert gas. It is now ready for the addition of solvents and reagents.
Table 1: Inert Gas Selection
| Gas | Relative Density (vs. Air) | Pros | Cons | Typical Use Cases |
| Nitrogen (N₂) | 0.97 | Inexpensive, readily available. | Can react with lithium metal to form lithium nitride. Less dense than air. | General purpose inerting for most organic reactions.[5] |
| Argon (Ar) | 1.38 | Completely inert, denser than air (provides a better "blanket"). | More expensive than nitrogen. | Reactions involving lithium metal; highly oxygen-sensitive catalysis; when a heavy gas blanket is desired.[5][10] |
Table 2: Common Anhydrous Solvents and Drying Methods
| Solvent | Common Drying Agent(s) | Indicator (if applicable) | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Deep blue/purple color | The ketyl radical formed is a scavenger for both water and oxygen.[18] |
| Toluene | Sodium/Benzophenone | Deep blue/purple color | Similar to THF. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | N/A (Bubbling stops) | Distill from CaH₂. Do not use sodium. |
| Acetonitrile (ACN) | Calcium Hydride (CaH₂) | N/A (Bubbling stops) | Distill from CaH₂; can be stored over 3Å molecular sieves.[6] |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | N/A | Distill under reduced pressure to avoid decomposition.[10] |
References
-
Reactivity control using a Schlenk line. (2014). ACS Chemical Health & Safety. [Link]
-
Donaire-Arias, A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Tzaras, E., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
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VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. IONiC. [Link]
-
The Schlenk Line Survival Guide. (n.d.). [Link]
-
Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
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Chemistry LibreTexts. (2024). Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
El-Sayed, N. F., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
Organic Chemistry Lab. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
Lowe, A. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]
-
El-Bastawissy, E. A. D., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
-
Ganesan, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Smith, R. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-4-Chloro-1H-Pyrazolo[3,4-b]pyridine Analogs
Authored by a Senior Application Scientist
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purine bases makes it an exceptional starting point for the development of potent and selective ligands, particularly for protein kinases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly versatile subset: analogs derived from the 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine core. We will dissect the rationale behind experimental design, compare biological activities across different analog series, and provide the technical methodologies required for their evaluation.
The 3-bromo and 4-chloro substituents are not arbitrary; they serve as versatile chemical handles. These positions are primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions (SNAr), allowing for systematic and diverse structural exploration to optimize biological activity.
General Synthetic and Evaluative Workflow
The development of novel pyrazolo[3,4-b]pyridine analogs typically follows a structured workflow. The initial synthesis of the core scaffold is often achieved through well-established condensation reactions, such as the Gould-Jacobs reaction to install the 4-chloro substituent.[1] Subsequent diversification at the C3 and C4 positions, followed by rigorous biological screening, allows for the elucidation of SAR.
Caption: General workflow for SAR studies of pyrazolo[3,4-b]pyridine analogs.
Dissecting the Scaffold: SAR at Key Positions
The potency and selectivity of 1H-pyrazolo[3,4-b]pyridine analogs are exquisitely sensitive to the nature and position of their substituents. Below, we compare the impact of modifications at the four most critical positions.
Caption: Key structure-activity relationship trends for the pyrazolopyridine core.
The N1-Position: An Essential Hydrogen Bond Donor
Across numerous studies targeting protein kinases, an unsubstituted N1-H has proven to be critical for potent inhibitory activity. This proton typically forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine N6-H in ATP.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus resulted in a complete loss of enzymatic activity (IC50 > 5 µM), underscoring the necessity of the N1-H for target engagement.[2] This observation is a recurring theme and a foundational principle in the design of kinase inhibitors based on this scaffold.
The C3-Position: Tailoring Potency and Selectivity
The 3-bromo substituent is an ideal launching point for introducing a wide array of chemical groups via Suzuki or Stille coupling. This position often extends into a hydrophobic pocket of the target protein, and modifications here profoundly impact both potency and the kinase selectivity profile.
In the pursuit of potent TANK-binding kinase 1 (TBK1) inhibitors, systematic exploration at the C3 position was instrumental. While simple alkylamino fragments proved ineffective, the introduction of specific aniline derivatives via palladium-catalyzed C-N coupling led to a significant enhancement in activity.[3] This culminated in the discovery of compound 15y , which exhibited an outstanding IC50 of 0.2 nM against TBK1.[3]
The C4-Position: Modulating Physicochemical Properties and Cellular Activity
The 4-chloro group is readily displaced by various nucleophiles, most commonly primary and secondary amines. This position is crucial for fine-tuning the molecule's properties, such as solubility and cell permeability, which are essential for translating potent enzymatic inhibition into cellular efficacy.
In the development of FGFR inhibitors, substituting the 4-chloro with a 3,5-dimethoxyphenyl)amino moiety was a key discovery.[2] Further exploration revealed that incorporating an amino group on this phenyl ring improved both enzymatic and cellular potencies.[2] This highlights the dual role of the C4-substituent: contributing to target binding and enhancing the drug-like properties of the compound.
Comparative Analysis: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors
The versatility of the this compound scaffold is best illustrated by its successful application in developing inhibitors for diverse kinase targets. The table below compares lead compounds from different kinase inhibitor programs, demonstrating how subtle structural changes dictate target specificity.
| Target Kinase | Lead Compound Structure | Key Modifications & Rationale | Potency (IC50) | Reference |
| FGFR1 | C3: 2,6-dichloro-3,5-dimethoxyphenyl for deep pocket binding. C4: (4-aminophenyl)amino to enhance cellular activity. | 11.2 nM | [2] | |
| TRKA | Scaffold hopping design. C3 & C4 modifications optimized for TRK family selectivity. | 56 nM | [4] | |
| TBK1 | C3: Aniline derivative forms a salt bridge with Asp157. C4: Amine side chain for solvent exposure. | 0.2 nM | [3] | |
| CDK1 | Varies (3,5-disubstituted) | General finding that 3,5-disubstituted pyrazolo[3,4-b]pyridines show potent CDK inhibition. | Potent (Specific values vary) | [5] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are paramount.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is a gold standard for quantifying the potency of inhibitors against a purified kinase enzyme. It measures the phosphorylation of a substrate by the kinase.
Principle: The assay uses two antibodies, one labeled with a Europium cryptate (donor) and the other with a second fluorophore (acceptor). When the substrate is phosphorylated, both antibodies bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense a small volume (e.g., 50 nL) into a low-volume 384-well plate.
-
Kinase/Substrate Addition: Add a solution containing the purified kinase (e.g., TRKA) and its specific biotinylated peptide substrate to the wells.[4] Allow for a brief pre-incubation (e.g., 15 minutes) with the compound.
-
Initiation of Reaction: Add ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection buffer containing the Eu³⁺-cryptate labeled antibody (e.g., anti-phosphotyrosine) and the XL665-labeled antibody (e.g., streptavidin).
-
Data Acquisition: Incubate for 60 minutes to allow for antibody binding, then read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., KM-12 cells for TRK inhibitors) into a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a prolonged period (e.g., 72 hours). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Conclusion
The this compound core is a privileged and highly tractable scaffold for the development of targeted therapeutics, particularly kinase inhibitors. A systematic SAR exploration, guided by an understanding of the key roles of the N1, C3, and C4 positions, has repeatedly yielded compounds with nanomolar potency and promising selectivity profiles.[2][3][4] The success of this scaffold is a testament to a rational, iterative drug design process grounded in robust synthetic chemistry and validated by rigorous biological evaluation. The insights and methodologies presented in this guide offer a framework for researchers to further exploit this versatile chemical entity in the ongoing quest for novel medicines.
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A Comparative Guide to the Kinase Selectivity of Inhibitors Derived from the 3-Bromo-4-Chloro-1H-Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes. The challenge, however, lies not merely in inhibiting a kinase of interest but in achieving a precise selectivity profile to minimize off-target effects and enhance therapeutic efficacy. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors.[1][2] This guide provides an in-depth comparison of the kinase selectivity profiles for inhibitors conceptually derived from the versatile starting material, 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. We will delve into the experimental data supporting their activity, the methodologies used for their profiling, and the causal relationships between chemical structure and kinase selectivity.
The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold serves as an excellent bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[1] The 3-bromo and 4-chloro substitutions on the starting scaffold provide reactive handles for medicinal chemists to introduce a variety of substituents, allowing for the fine-tuning of potency and selectivity against different kinase targets. This versatility has led to the development of inhibitors targeting a wide range of kinases, from cell cycle regulators to signaling mediators in cancer and inflammatory pathways.
Comparative Kinase Selectivity Profiles
Here, we compare the selectivity of representative kinase inhibitors that can be synthesized from the pyrazolo[3,4-b]pyridine scaffold. It is important to note that the data presented below are compiled from different studies, which may have utilized varying assay conditions and kinase panel sizes. Therefore, a direct comparison of absolute potency values (e.g., IC50) should be made with caution. The focus of this comparison is on the overall selectivity profile and the primary kinase targets.
| Inhibitor Class (Representative Compound) | Primary Target(s) | Reported IC50/Potency | Key Selectivity Insights | Assay Method(s) Used | Reference |
| CDK Inhibitors (e.g., Analogue of BMS-265246) | CDK1/CycB, CDK2/CycE | 6 nM, 9 nM | Highly potent against CDK1 and CDK2. Selectivity against other CDKs and a broader kinase panel would require further investigation. | Biochemical Kinase Assay | [3] |
| TBK1 Inhibitors (e.g., Compound 15y) | TBK1 | 0.2 nM | Displayed good selectivity when tested against a panel of 31 kinases at a concentration of 1 µM. | Z'-LYTE and Adapta Kinase Activity Assays, LanthaScreen Eu Kinase Binding Assay | [4] |
| TRK Inhibitors (e.g., Compound C03) | TRKA, TRKB, TRKC | 56 nM (TRKA) | Pan-TRK inhibitor with significant selectivity against FAK, PAK4, and PLK4. | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [5] |
| GSK-3 Inhibitors | GSK-3β | 0.001 µM (for a potent analogue) | Excellent selectivity observed against a panel of over 20 other kinases. Some cross-reactivity with CDK2 was noted for certain analogues. | Biochemical Kinase Assay | [6] |
| Mps1 Inhibitors (e.g., Compound 31) | Mps1 | 2.596 nM | Showed reasonable kinome selectivity when profiled against a large panel of 606 wild-type kinases at a 1 µM concentration. | Biochemical Kinase Assay | [7] |
Disclaimer: The inhibitory activities and selectivity profiles are based on the cited literature and may not be directly comparable due to different experimental setups.
Deciphering Kinase Signaling: The CDK Example
To understand the impact of these inhibitors, it is crucial to visualize their role in cellular signaling. The diagram below illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle, a pathway frequently dysregulated in cancer and a key target for pyrazolo[3,4-b]pyridine-based inhibitors.
Caption: Role of CDKs in G1/S phase transition and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Experimental Methodologies: A Guide to Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. This involves screening the compound against a large panel of kinases to identify both on-target and off-target activities. Below are detailed protocols for two widely used and powerful techniques: the traditional radiometric assay and the modern cell-based NanoBRET™ Target Engagement assay.
Experimental Workflow: From Hit to Selectivity Profile
The journey of a kinase inhibitor from initial discovery to a well-characterized lead compound involves a multi-step experimental workflow.
Caption: A typical experimental workflow for the discovery and profiling of kinase inhibitors.
Protocol 1: Radiometric Kinase Assay (Gold Standard for in vitro Activity)
This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.
Principle: The amount of incorporated radioactivity is directly proportional to the kinase activity. In the presence of an inhibitor, this incorporation is reduced.
Step-by-Step Methodology:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase buffer, the specific peptide or protein substrate, and the purified kinase enzyme.
-
Inhibitor Addition: In a 96-well or 384-well plate, add the pyrazolo[3,4-b]pyridine inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Kinase Reaction Initiation: Add the [γ-³³P]ATP solution to each well to start the reaction. The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane or filter paper, which binds the phosphorylated substrate.
-
Washing: Wash the membranes extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection and Quantification: Air-dry the membranes and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and determine the IC50 value using a non-linear regression model.
Protocol 2: NanoBRET™ Target Engagement Assay (Cell-based Selectivity)
This assay quantifies the binding of an inhibitor to its target kinase within the physiological context of a live cell, providing a more biologically relevant measure of target engagement.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Caption: Mechanism of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a white, tissue culture-treated 96-well or 384-well plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in Opti-MEM® medium. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after adding the inhibitor, add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Lysis and Substrate Addition: Add the NanoGlo® substrate/extracellular NanoLuc® inhibitor solution to all wells. This lyses the cells and provides the substrate for the NanoLuc® luciferase, while the inhibitor quenches any signal from luciferase released from dead cells.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls (no tracer and vehicle) and plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50 value.
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for the development of potent and selective kinase inhibitors. The comparative data, though sourced from diverse studies, clearly indicate that strategic modifications to this core can yield inhibitors with high affinity for a range of important oncology and immunology targets, including CDKs, TRKs, and TBK1.
The ultimate goal in kinase drug discovery is to design inhibitors with a precisely tailored selectivity profile. This requires a multiparametric approach, combining biochemical activity data with cell-based target engagement and functional phenotypic readouts. As demonstrated, techniques like radiometric assays and NanoBRET™ are indispensable tools in this endeavor, providing the robust and physiologically relevant data needed to make informed decisions in lead optimization. Future work will undoubtedly uncover even more sophisticated derivatives from this scaffold, further expanding the arsenal of targeted therapies for a multitude of diseases.
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
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Biochemical target selectivity of pyrazolopyrimidine inhibitors.(a)... [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]
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The Evolving Landscape of TRK Inhibition: A Comparative Guide to Pyrazolo[3,4-b]pyridines Versus Larotrectinib and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors has marked a paradigm shift in oncology, offering a tumor-agnostic treatment approach for patients with NTRK gene fusion-positive cancers. Larotrectinib and entrectinib, the first-generation TRK inhibitors, have demonstrated remarkable efficacy; however, the emergence of acquired resistance poses a significant clinical challenge. This guide provides an in-depth comparative analysis of a next-generation class of inhibitors, pyrazolo[3,4-b]pyridines, against the established first-generation agents. We will delve into the mechanistic nuances, preclinical and clinical efficacy, and their activity against resistance mutations, supported by experimental data and protocols.
The Clinical Landscape of TRK Fusion Cancers and First-Generation Inhibitors
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for the development and function of the nervous system.[1] Chromosomal rearrangements can lead to NTRK gene fusions, creating constitutively active TRK fusion proteins that drive oncogenesis in a wide array of tumor types.[2][3]
Larotrectinib and entrectinib are first-in-class TRK inhibitors that have shown significant and durable responses in patients with NTRK fusion-positive solid tumors.[2] Larotrectinib is a highly selective TRK inhibitor, while entrectinib is a multi-kinase inhibitor that also targets ROS1 and ALK.[2][4] Clinical trials have reported overall response rates (ORR) of approximately 75% for larotrectinib and 57% for entrectinib in this patient population.[2][5]
The Challenge of Acquired Resistance to First-Generation TRK Inhibitors
Despite the initial success of larotrectinib and entrectinib, a significant portion of patients eventually develop resistance, primarily through the acquisition of secondary mutations in the TRK kinase domain.[5] These mutations often occur in the ATP-binding pocket and can be broadly categorized as:
-
Solvent-front mutations: These are the most common resistance mechanism and directly interfere with the binding of first-generation inhibitors.[6][7] Examples include NTRK1 G595R and NTRK3 G623R.[7]
-
Gatekeeper mutations: These mutations are located at the entrance of the ATP-binding pocket and can also hinder drug binding.[5]
-
xDFG motif substitutions: These mutations in the activation loop can also confer resistance.[5]
The emergence of these resistance mutations necessitates the development of next-generation TRK inhibitors with improved activity against these altered targets.
Introducing Pyrazolo[3,4-b]pyridines: A New Wave of Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[8][9] This heterocyclic structure serves as an effective hinge-binding motif, a key interaction for kinase inhibition.[10] Several pyrazolo[3,4-b]pyridine-based compounds have been designed and synthesized to target various kinases, including TRKs.[4][8]
One of the most clinically advanced pyrazolo[3,4-b]pyridine derivatives is repotrectinib . It is a next-generation ROS1/TRK/ALK inhibitor with a compact, macrocyclic structure designed to overcome the steric hindrance imposed by resistance mutations.[11]
Comparative Efficacy Analysis
Mechanism of Action and Target Selectivity
Both first-generation inhibitors and pyrazolo[3,4-b]pyridines like repotrectinib function as ATP-competitive inhibitors, binding to the kinase domain of TRK proteins and blocking downstream signaling pathways such as the MAPK and PI3K/AKT pathways.[1][12]
The key distinction lies in their structural interactions with the kinase domain, particularly in the presence of resistance mutations. The more flexible, extended structures of larotrectinib and entrectinib are susceptible to steric clash with bulky amino acid substitutions at the solvent front. In contrast, the rigid, compact macrocyclic structure of repotrectinib is designed to avoid these interactions, allowing it to maintain potent inhibition of mutant TRK kinases.[11][13]
Preclinical Evidence
In vitro kinase and cell-based assays are fundamental for evaluating the potency and selectivity of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
Table 1: Comparative In Vitro Potency (IC50) of TRK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Larotrectinib | TRKA | <20 | [4] |
| TRKB | 13 | [4] | |
| TRKC | <20 | [4] | |
| Entrectinib | TRKA | 1 | [4] |
| TRKB | 3 | [4] | |
| TRKC | 5 | [4] | |
| Repotrectinib | TRKA | Data not specified, but potent | [14] |
| TRKA (G595R) | More potent than selitrectinib | [14] | |
| TRKC (G623R) | More potent than selitrectinib | [14] |
| Pyrazolo[3,4-b]pyridine (C03) | TRKA | 56 |[4] |
Preclinical studies have demonstrated that pyrazolo[3,4-b]pyridine inhibitors like repotrectinib are significantly more potent than first-generation inhibitors against common resistance mutations.[14] Another pyrazolo[1,5-a]pyrimidine derivative, compound 5n, also showed superior potency against TRK resistance mutations compared to the second-generation inhibitor selitrectinib.[15]
Clinical Data
While direct head-to-head clinical trials are lacking, indirect comparisons and data from sequential treatment in patients who have developed resistance provide valuable insights.[16][17]
Table 2: Clinical Efficacy of TRK Inhibitors in NTRK Fusion-Positive Cancers
| Inhibitor | Patient Population | Overall Response Rate (ORR) | Duration of Response (DoR) | Reference |
|---|---|---|---|---|
| Larotrectinib | TKI-naïve | 75-79% | Median 35.2 months | [2][14] |
| Entrectinib | TKI-naïve | 57% | Median 10.4 months | [2][14] |
| Repotrectinib | TKI-naïve | 79% | Not yet reached | [11] |
| TKI-pretreated | 38% | Not specified | [11] | |
| Taletrectinib* | TKI-naïve (ROS1+) | 92% | Not mature | [18] |
| | TKI-pretreated (ROS1+) | 57.1% | Not mature |[18] |
Taletrectinib is another pyrazolo-based next-generation inhibitor, and while the provided data is for ROS1+ NSCLC, it demonstrates the potential of this class of compounds in both naïve and pre-treated populations.[19][20]
An indirect treatment comparison of larotrectinib and entrectinib suggested that larotrectinib was associated with a longer overall survival and duration of response.[21][22]
Clinical data for next-generation inhibitors like repotrectinib in patients who have progressed on first-generation TRK inhibitors are particularly compelling. The TRIDENT-1 study showed an objective response rate of 38% for repotrectinib in patients who were pre-treated with another TKI.[11] This demonstrates the ability of the pyrazolo[3,4-b]pyridine scaffold to overcome acquired resistance in a clinical setting.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of kinase inhibitors on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Objective: To determine the IC50 of pyrazolo[3,4-b]pyridine inhibitors, larotrectinib, and entrectinib in NTRK fusion-positive cancer cell lines.
Materials:
-
NTRK fusion-positive cell line (e.g., KM12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (dissolved in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitors in complete medium. A typical concentration range would be from 10 µM down to 0.1 nM. Include a DMSO-only control (vehicle).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitors.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each inhibitor.
-
Conclusion and Future Directions
The development of pyrazolo[3,4-b]pyridine inhibitors, such as repotrectinib, represents a significant advancement in the management of NTRK fusion-positive cancers. Their unique structural properties enable them to overcome the primary resistance mechanisms that limit the long-term efficacy of first-generation inhibitors like larotrectinib and entrectinib. Preclinical and clinical data strongly suggest that these next-generation agents offer a potent therapeutic option for both treatment-naïve patients and those who have developed resistance.
Future research will likely focus on further elucidating the mechanisms of resistance to these next-generation inhibitors and developing strategies to overcome them, potentially through combination therapies.[23] The continued application of innovative clinical trial designs, such as basket trials, will be crucial for the efficient evaluation of these promising new agents in this rare, but molecularly defined, patient population.
References
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Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1. (n.d.). NIH. [Link]
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What is the mechanism of Repotrectinib? (2024, July 17). Patsnap Synapse. [Link]
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Repotrectinib | C18H18FN5O2. (n.d.). PubChem. [Link]
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Repotrectinib. (n.d.). Wikipedia. [Link]
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Repotrectinib Monograph for Professionals. (2024, November 10). Drugs.com. [Link]
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What are the approved indications for Repotrectinib? (2025, February 26). Patsnap Synapse. [Link]
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Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. (n.d.). PubMed Central. [Link]
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Following Milestone FDA Approval, MSK Researchers Address Resistance to Larotrectinib through Next-Generation TRK-Targeted Therapeutic. (2019, April 1). Memorial Sloan Kettering Cancer Center. [Link]
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EP. 4B: Understanding Treatment Resistance in First-Generation TRK Inhibitors for the Treatment of NTRK Fusion-Positive Cancers. (2022, May 13). Targeted Oncology. [Link]
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Mechanisms of acquired resistance to TRK inhibitors. (2022, June 2). ASCO Publications. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). NIH. [Link]
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TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. (n.d.). PubMed Central. [Link]
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Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. (n.d.). BMC. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
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Emerging TRK Inhibitors Are Explored Across Cancer Settings. (2024, November 7). Targeted Oncology. [Link]
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Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (n.d.). ResearchGate. [Link]
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Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. (2022, March 31). PubMed Central. [Link]
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Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025, July 28). PubMed. [Link]
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Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. (n.d.). AACR Journals. [Link]
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TRK Inhibitors Advance Rapidly in "Tumor-Agnostic" Paradigm. (2017, August 4). OncLive. [Link]
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Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. (2022, November 5). PubMed. [Link]
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U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors. (n.d.). AACR Journals. [Link]
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What is the mechanism of Larotrectinib Sulfate? (2024, July 17). Patsnap Synapse. [Link]
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Efficacy of Taletrectinib (AB-106/DS-6051b) in ROS1+ NSCLC: An Updated Pooled Analysis of U.S. and Japan Phase 1 Studies. (n.d.). PubMed Central. [Link]
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Taletrectinib Continues to Demonstrate High Clinical Activity in Advanced ROS1+ NSCLC. (2024, January 22). OncLive. [Link]
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Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. (n.d.). PubMed. [Link]
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The Rationale Behind Comparing Larotrectinib and Entrectinib In Metastatic Solid Tumors. (2021, September 21). Targeted Oncology. [Link]
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Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. (n.d.). AJMC. [Link]
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Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. (n.d.). MDPI. [Link]
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Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers. (2021, October 28). Targeted Oncology. [Link]
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Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025, July 28). PubMed Central. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). ScienceDirect. [Link]
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FDA Approves Taletrectinib for ROS1-Positive Non-Small Cell Lung Cancer. (2025, June 11). ASCO Post. [Link]
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Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice. (2025, September 23). NIH. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF. (n.d.). ResearchGate. [Link]
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Comparative In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Drug Candidates: A Guide for Preclinical Researchers
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of drug candidates with potent and selective activities across various therapeutic areas. This guide provides a comparative analysis of prominent pyrazolo[3,4-b]pyridine derivatives that have undergone in vivo evaluation in animal models for oncology, inflammation, and neurodegenerative diseases. We will delve into the experimental designs, key performance data, and underlying mechanisms of action to assist researchers in the strategic development of their own preclinical studies.
I. Anticancer Applications: Targeting Key Kinases and Cellular Processes
Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant promise in oncology by targeting critical pathways involved in cell cycle progression and signal transduction. Here, we compare several candidates investigated in xenograft and orthotopic cancer models.
A. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers.[1] The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.
Featured Candidate: Compound 7n
Compound 7n is a selective FGFR kinase inhibitor that has shown significant antitumor activity in a lung cancer xenograft model.[1]
In Vivo Model: H1581 Non-Small Cell Lung Cancer (NSCLC) Xenograft
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: H1581 (human NSCLC cell line with FGFR1 amplification).
-
Tumor Implantation: 5 x 10^6 H1581 cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank. Tumors are allowed to grow to 100-150 mm³.
-
Dosing Regimen: While the specific dosage for compound 7n is not publicly detailed, a similar pan-FGFR inhibitor, ARQ 087, was administered daily via oral gavage at 75 mg/kg in H1581 xenograft models.
-
Efficacy Endpoint: Tumor volume is measured with calipers, and tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and vehicle control groups.
| Drug Candidate | Animal Model | Cell Line | Dosing Regimen (example) | Key Outcome |
| Compound 7n | Athymic Nude Mice | H1581 (NSCLC) | 75 mg/kg, p.o., daily | Significant antitumor activity |
| ARQ 087 | Athymic Nude Mice | H1581 (NSCLC) | 75 mg/kg, p.o., daily | Moderate antitumor activity as a single agent |
FGFR Signaling Pathway in Cancer
Caption: FGFR signaling cascade and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
B. Monopolar Spindle Kinase 1 (Mps1) Inhibition
Mps1 is a critical component of the spindle assembly checkpoint, making it an attractive target for inducing mitotic catastrophe in cancer cells.
Featured Candidate: Compound 31
Compound 31 is a potent Mps1 inhibitor that has demonstrated significant antitumor efficacy in a triple-negative breast cancer xenograft model.[1][2]
In Vivo Model: MDA-MB-468 Triple-Negative Breast Cancer (TNBC) Xenograft
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: MDA-MB-468 (human TNBC cell line).
-
Tumor Implantation: 2.5 million MDA-MB-468 cells in a 1:1 PBS/Matrigel mixture are implanted into the 4th mammary fat pad (orthotopic).
-
Dosing Regimen: Specifics for compound 31 are not detailed, but a typical regimen for small molecule kinase inhibitors in xenograft models is daily oral gavage.
-
Efficacy Endpoint: Tumor growth inhibition and assessment of toxicity through body weight monitoring.
| Drug Candidate | Animal Model | Cell Line | Key Outcome |
| Compound 31 | Athymic Nude Mice | MDA-MB-468 (TNBC) | Good antitumor efficacy with no obvious toxicity |
Mps1 Signaling in Mitosis
Caption: Role of Mps1 in the spindle assembly checkpoint and its inhibition.
II. Anti-inflammatory Applications
The pyrazolo[3,4-b]pyridine scaffold has also been explored for its anti-inflammatory properties.
Featured Candidate: LASSBio-341
LASSBio-341 is a pyrazolo[3,4-b]thieno[2,3-d]pyridine derivative with a demonstrated in vivo anti-inflammatory profile.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a classic model for evaluating acute inflammation.
-
Animal Model: Wistar rats.
-
Induction of Edema: Sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Drug Administration: LASSBio-341 administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).
-
Efficacy Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated relative to the control group.
| Drug Candidate | Animal Model | Dosing Regimen (example) | Key Outcome |
| LASSBio-341 | Wistar Rats | 10-40 mg/kg, i.p. | Significant inhibition of paw edema |
III. Neuroprotective Applications in Alzheimer's Disease Models
Pyrazolo[3,4-b]pyridines are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.
Featured Candidate: Etazolate (SQ20009)
Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for Alzheimer's disease. It is known to modulate GABA-A receptors and enhance α-secretase activity, which is involved in the non-amyloidogenic processing of amyloid precursor protein (APP).[3]
In Vivo Model: Scopolamine-Induced Memory Impairment
This model is used to assess compounds for their potential to ameliorate cognitive deficits.
-
Animal Model: Male Swiss albino mice.
-
Induction of Amnesia: Intraperitoneal injection of scopolamine (0.4-1 mg/kg).
-
Drug Administration: Test compounds are typically administered orally for a set period before the scopolamine challenge.
-
Behavioral Assessment: Cognitive function is evaluated using tests such as the Morris water maze (spatial memory) and passive avoidance tasks (learning and memory).
| Drug Candidate | Animal Model | Key Outcome |
| Etazolate | Mice | Improves age-related cognitive decline in animal models |
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo animal model studies.
IV. Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Mouse Model
-
Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10^7 cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize a 6-8 week old female athymic nude mouse.
-
Implantation: Make a small incision to expose the 4th mammary fat pad. Inject 100 µL of the cell suspension into the fat pad.
-
Suturing: Close the incision with sutures or wound clips.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurement twice weekly.
-
Drug Administration: Once tumors reach the desired size (e.g., 100-150 mm³), begin treatment with the pyrazolo[3,4-b]pyridine candidate.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Acclimatize Wistar rats for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the pyrazolo[3,4-b]pyridine compound or vehicle control via the desired route (e.g., intraperitoneally).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage of edema inhibition compared to the control group.
V. Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the development of targeted therapies. The in vivo data presented here for anticancer, anti-inflammatory, and neuroprotective candidates highlight the therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies and identifying predictive biomarkers will be crucial for the clinical translation of these promising drug candidates.
References
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
- Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing. Journal of Neurochemistry.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
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cross-reactivity assessment of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives
An indispensable aspect of preclinical drug development is the rigorous evaluation of a compound's selectivity. For novel chemical entities, such as derivatives of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine, understanding their interaction with unintended biological targets is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of these derivatives, moving beyond a simple checklist of assays to a strategic, multi-tiered approach. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering research teams to build a robust selectivity profile for their lead candidates.
Part 1: The Imperative of Cross-Reactivity Profiling
The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. Its inherent ability to interact with the ATP-binding site of kinases makes it a privileged structure in drug discovery, but also predisposes it to interactions with multiple kinases, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended cross-reactivity can lead to off-target toxicities, complicating clinical development and potentially causing adverse drug reactions. Therefore, a proactive and systematic assessment of cross-reactivity is not merely a regulatory hurdle, but a fundamental component of designing safer and more effective medicines.
This guide outlines a strategic workflow for the , integrating computational, biochemical, and cell-based methods.
Part 2: A Strategic Workflow for Selectivity Profiling
A tiered approach to cross-reactivity assessment allows for the efficient allocation of resources, with broader, less expensive screens used to triage compounds early, followed by more complex and physiologically relevant assays for the most promising candidates.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
Part 3: Core Experimental Methodologies
In Silico Profiling
Rationale: Computational methods serve as a cost-effective first pass to predict potential off-targets by screening the compound against databases of known protein structures. This can help prioritize which experimental assays to run and identify potential liabilities early in the discovery process.
Protocol:
-
Compound Preparation: Generate a 3D structure of the this compound derivative using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), or a curated platform for inverse docking (e.g., SwissTargetPrediction).
-
Docking Simulation: Perform molecular docking simulations to predict the binding affinity of the derivative against a panel of targets. The choice of docking algorithm (e.g., AutoDock, Glide) will depend on the available computational resources and desired accuracy.
-
Analysis: Rank the potential off-targets based on the predicted binding energy or docking score. Pay close attention to kinases and other ATP-binding proteins, but also consider unforeseen interactions.
Broad Kinase Panel Screening
Rationale: Given the pyrazolo[3,4-b]pyridine core, screening against a large panel of kinases is essential. This provides a broad view of the compound's selectivity across the human kinome and allows for the calculation of selectivity scores.
Protocol (Example using a commercial service like KINOMEscan™):
-
Compound Submission: Prepare the derivative at a high concentration (e.g., 10 mM in DMSO) and submit it to the service provider.
-
Assay Principle: The assay typically involves the test compound competing with a tagged, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of test compound bound to each kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The primary data is often reported as "% of control," where a lower percentage indicates stronger binding. A common threshold for a "hit" is a reduction of the control signal by 65-90%.
-
Selectivity Score Calculation: The selectivity score (S-score) can be calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower S-score indicates higher selectivity.
Illustrative Data:
| Derivative | Primary Target IC50 (nM) | S-Score (S(35)) | Off-Targets with >90% Inhibition @ 1µM |
| BCPP-001 | 15 (BRAF V600E) | 0.08 | SRC, LCK, FYN |
| BCPP-002 | 25 (BRAF V600E) | 0.20 | AURKA, AURKB, PLK1, SRC, LCK, FYN, ABL1 |
| BCPP-003 | 180 (BRAF V600E) | 0.03 | None |
This is hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
Rationale: Biochemical assays do not always translate to a cellular environment. CETSA is a powerful method to confirm target engagement in intact cells and can be adapted to identify off-targets in an unbiased manner. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol (Isothermal Dose-Response):
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat with a range of concentrations of the this compound derivative for a defined period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Quantification: Analyze the soluble fraction by Western blot or other antibody-based methods to quantify the amount of the target protein remaining.
-
Data Plotting: Plot the normalized protein signal against the compound concentration to generate an isothermal dose-response curve and determine the EC50 of target engagement.
Part 4: Data Integration and Candidate Prioritization
The ultimate goal of cross-reactivity assessment is to build a comprehensive understanding of a compound's biological activity. The data from each tier should be integrated to inform decision-making:
-
Convergence of Evidence: Do the off-targets identified in the kinase screen also show engagement in CETSA experiments? Does the cellular phenotype observed align with the known functions of the primary and secondary targets?
-
Therapeutic Window: Compare the potency of the compound against its primary target with its potency against off-targets. A large "selectivity window" is desirable to minimize the risk of off-target effects at therapeutic doses.
-
Structure-Activity Relationship (SAR): Analyze the cross-reactivity data across a series of derivatives. Can the off-target activities be "designed out" through chemical modification without sacrificing on-target potency?
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the selectivity of their this compound derivatives, enabling the selection of drug candidates with the highest potential for success in clinical development.
References
-
Patel, H., Pawara, C., & Telvekar, V. (2020). A comprehensive review on the synthesis of pyrazolo[3,4-b]pyridine and its condensed derivatives. European Journal of Medicinal Chemistry, 207, 112693. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazolo[3,4-b]pyridine Inhibitors Using Cellular Thermal Shift Assays
In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate binds its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful program. This principle of "target engagement" separates promising leads from costly dead ends. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein classes, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][2][3][4][5][6][7] However, potent biochemical activity does not always translate to cellular efficacy. Factors like cell membrane permeability, intracellular metabolism, and target accessibility can prevent a compound from reaching its destination.[8]
This guide provides a comprehensive framework for employing the Cellular Thermal Shift Assay (CETSA®) to rigorously validate the intracellular target engagement of pyrazolo[3,4-b]pyridine inhibitors. We will move beyond a simple recitation of steps to explain the underlying biophysical principles and the rationale behind each experimental choice, ensuring a robust and self-validating workflow.
The Biophysical Foundation: Why CETSA Works
CETSA is predicated on a fundamental principle of thermodynamics: the binding of a ligand, such as a pyrazolo[3,4-b]pyridine inhibitor, to its target protein typically increases the protein's structural stability.[9][10] This increased stability translates to enhanced resistance against heat-induced denaturation.
The experimental workflow leverages this phenomenon. When cells or cell lysates are heated, proteins begin to unfold and aggregate, losing their solubility. However, proteins stabilized by a bound drug molecule will remain in their native, soluble state at higher temperatures compared to their unbound counterparts.[8][11] By quantifying the amount of soluble target protein remaining across a range of temperatures, we can generate a "melting curve" and directly observe a thermal shift, which serves as a definitive proxy for target engagement.[8][9]
Caption: The core principle of CETSA.
Experimental Workflow: A Two-Phase Approach
A robust CETSA experiment is typically conducted in two phases: first, determining the aggregation temperature (Tagg) of the target protein, and second, performing an isothermal dose-response (ITDR) analysis to quantify the inhibitor's potency.
Phase 1: Melt Curve Analysis for Tagg Determination
Objective: To identify the temperature range over which the target protein denatures and to observe the thermal stabilization imparted by the inhibitor.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., a cancer cell line like K-562 or MV4-11 known to express the target kinase) to approximately 80% confluency.[1] The use of intact cells is a key advantage of CETSA, as it accounts for cell permeability and other physiological factors.[8][12]
-
Harvest and resuspend the cells in a suitable buffer. Prepare two master cell suspensions: one treated with a saturating concentration of your pyrazolo[3,4-b]pyridine inhibitor (e.g., 10-20 µM) and another with a vehicle control (e.g., DMSO).
-
Rationale: Using a high concentration of the inhibitor ensures maximum target occupancy, making the thermal shift easier to detect. The vehicle control provides the baseline melting curve for the unbound protein.
-
-
Heat Challenge:
-
Aliquot the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3 minutes).[13]
-
Immediately cool the samples to room temperature (e.g., 4°C for 3 minutes) to halt further denaturation.[13]
-
Rationale: The thermal cycler provides precise and rapid temperature control. The cooling step is critical to standardize the process across all samples.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release intracellular contents. Repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) are a common, detergent-free method.[14]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, insoluble proteins.[14]
-
Rationale: This centrifugation step is the core of the separation. The supernatant contains the soluble, non-denatured proteins, which are the subject of our analysis.
-
-
Detection and Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in each sample using a suitable detection method, such as Western Blotting or mass spectrometry (MS).[15][16]
-
Rationale: Western Blotting is a targeted and widely accessible method. For broader, unbiased analysis of on- and off-target effects, proteome-wide MS-based CETSA (also known as Thermal Proteome Profiling or TPP) can be employed.[17]
-
Phase 2: Isothermal Dose-Response Fingerprint (ITDR-CETSA)
Objective: To determine the potency of the inhibitor by measuring target stabilization as a function of compound concentration at a single, fixed temperature.
Step-by-Step Protocol:
-
Select Optimal Temperature:
-
From the melt curve data generated in Phase 1, identify a temperature that results in significant, but not complete, precipitation of the target protein in the vehicle-treated sample (typically around the Tagg). This temperature provides the optimal window to observe stabilization.[13]
-
-
Compound Titration:
-
Prepare a serial dilution of your pyrazolo[3,4-b]pyridine inhibitor.
-
Treat cell suspensions with each concentration of the inhibitor, including a vehicle-only control.
-
-
Isothermal Heat Challenge:
-
Heat all samples simultaneously at the single, pre-determined temperature from step 1 for 3 minutes.[13]
-
Cool the samples to 4°C.
-
-
Lysis, Fractionation, and Detection:
-
Follow the same lysis, centrifugation, and detection steps as described in Phase 1 to quantify the amount of soluble target protein at each inhibitor concentration.
-
Data Analysis and Interpretation
Melt Curve Analysis: Plot the relative amount of soluble protein (normalized to the unheated control) against temperature for both the vehicle- and inhibitor-treated samples. The resulting curves will show a downward trend as the temperature increases. The temperature at which 50% of the protein is denatured is the Tagg.[8] A successful experiment will show a rightward shift in the curve for the inhibitor-treated sample. The difference in Tagg between the two curves (ΔTagg) is the quantitative measure of thermal stabilization.
ITDR-CETSA Analysis: Plot the amount of soluble protein against the logarithm of the inhibitor concentration. The data should yield a sigmoidal dose-response curve. This curve can be fitted using a non-linear regression model to determine the EC50, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization. This cellular EC50 value is a powerful indicator of target engagement potency in a physiological context.[12]
Caption: Decision workflow for interpreting CETSA results.
Hypothetical Data Summary:
| Target Protein | Treatment | Tagg (°C) | ΔTagg (°C) | Cellular EC50 (µM) |
| Target Kinase X | Vehicle (DMSO) | 48.5 | - | - |
| Target Kinase X | Inhibitor A (10 µM) | 54.0 | +5.5 | 0.25 |
| Off-Target Kinase Y | Vehicle (DMSO) | 51.0 | - | - |
| Off-Target Kinase Y | Inhibitor A (10 µM) | 51.2 | +0.2 | > 50 |
| Housekeeping Protein | Vehicle (DMSO) | 62.1 | - | - |
| Housekeeping Protein | Inhibitor A (10 µM) | 62.0 | -0.1 | > 50 |
This table illustrates a successful outcome where Inhibitor A selectively stabilizes its intended target, Kinase X, with a significant thermal shift and potent cellular EC50, while having no meaningful effect on an off-target kinase or a housekeeping protein.
Comparison with Alternative Target Engagement Methods
| Method | Principle | Key Advantages | Key Limitations |
| CETSA | Ligand binding alters protein thermal stability. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[9][18] | Not all binding events cause a thermal shift; can be lower throughput for targeted Western Blot analysis.[18][19] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, sensitive, real-time measurements in live cells. | Requires genetic modification of the target protein; potential for tracer competition.[18] |
| DARTS | Drug Affinity Responsive Target Stability; ligand binding protects the target protein from protease digestion. | Label-free, does not rely on thermal stability changes.[19] | Requires careful optimization of protease digestion; may not work for all proteins.[19] |
| Affinity Pulldown-MS | Immobilized compound is used to "pull down" binding partners from cell lysate for identification by mass spectrometry. | Excellent for unbiased identification of novel targets. | Prone to false positives (non-specific binders); performed in lysates, not intact cells.[20] |
Conclusion
The Cellular Thermal Shift Assay provides an indispensable method for confirming the target engagement of pyrazolo[3,4-b]pyridine inhibitors directly within their native cellular environment. By offering a functional readout of drug-target interaction that accounts for cellular uptake and availability, CETSA bridges the critical gap between biochemical potency and cellular activity. Following the detailed, rationale-driven protocols outlined in this guide will enable researchers to generate high-confidence data, fostering informed decision-making and accelerating the progression of promising therapeutic candidates.
References
-
Eldehna, W. M., et al. (2025). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
CETSA. CETSA. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
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Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
-
(A) Illustration of the overall assay principle for CETSA experiments,... ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]
-
Current Advances in CETSA. Frontiers. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Publications. CETSA. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pelagobio.com [pelagobio.com]
- 10. CETSA [cetsa.org]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine demand a meticulous and informed approach. This guide provides a procedural framework for its proper disposal, grounded in an understanding of its likely chemical properties and regulatory context.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally analogous compounds and general chemical waste management principles. The core tenets of this guidance are hazard identification, risk mitigation, and adherence to regulatory standards.
I. Hazard Profile and Risk Assessment
This compound is a halogenated heterocyclic compound. Based on data from similar chemical structures, it should be handled as a substance with the potential for acute toxicity, as well as skin, eye, and respiratory irritation.[1][2]
| Hazard Classification | Associated Risks | Recommended Precautions |
| Acute Oral Toxicity | Harmful or fatal if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing. Avoid contact with skin.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses with side-shields or goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[1][2] |
Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon oxides, and halogenated compounds.[2]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This waste stream includes pure, unused this compound, reaction mixtures containing the compound, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, and contaminated glassware).
-
Segregate Halogenated Waste: This compound is a halogenated organic waste. It must be collected separately from non-halogenated waste to ensure proper disposal, as incineration requirements differ.
Step 2: Proper Waste Collection and Storage
-
Use a Designated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated waste container. The container must be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2][3]
Step 3: Disposal through Certified Channels
-
Engage a Professional Waste Disposal Service: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required waste disposal forms are completed accurately and retained as per your institution's and local regulatory requirements.
Step 4: Decontamination of Labware
-
Gross Decontamination: Scrape out any solid residues into the designated solid hazardous waste container.
-
Solvent Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as halogenated liquid hazardous waste.
-
Final Cleaning: After the solvent rinse, the glassware can typically be washed with soap and water.
III. Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. The area should then be decontaminated. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator if necessary.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
